Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOTXXRVHCFIHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569501 | |
| Record name | Ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132089-34-0 | |
| Record name | Ethyl 2-(3-chlorophenyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132089-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate, a valuable building block in pharmaceutical and agrochemical research.[1] This document details the primary synthetic pathway, experimental protocols for key reactions, and relevant quantitative data.
Overview of the Synthetic Pathway
The principal route for the synthesis of this compound is the Hantzsch thiazole synthesis. This well-established method involves the condensation reaction between an α-haloketone and a thioamide.[2][3] In this specific synthesis, the key starting materials are 3-chlorobenzothioamide and ethyl bromopyruvate.
The overall synthetic workflow can be visualized as a two-stage process:
-
Preparation of Starting Materials: This involves the synthesis of 3-chlorobenzothioamide and ethyl bromopyruvate from commercially available precursors.
-
Hantzsch Thiazole Synthesis: The final cyclization reaction to form the target thiazole derivative.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of Starting Materials
2.1.1. Synthesis of 3-Chlorobenzothioamide from 3-Chlorobenzaldehyde
3-Chlorobenzothioamide can be prepared from 3-chlorobenzaldehyde via thionation using Lawesson's reagent.[4][5]
-
Reaction Scheme:
Caption: Synthesis of 3-chlorobenzothioamide.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorobenzaldehyde (1 equivalent) in toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-chlorobenzothioamide.
-
2.1.2. Synthesis of Ethyl Bromopyruvate from Ethyl Pyruvate
Ethyl bromopyruvate is synthesized by the bromination of ethyl pyruvate.
-
Reaction Scheme:
Caption: Synthesis of ethyl bromopyruvate.
-
Protocol:
-
In a three-necked flask fitted with a dropping funnel, a thermometer, and a mechanical stirrer, place ethyl pyruvate (1 equivalent) in a suitable solvent (e.g., diethyl ether or chloroform).
-
Cool the flask in an ice bath.
-
Slowly add bromine (1 equivalent) dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified period.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain crude ethyl bromopyruvate.
-
Purify the product by vacuum distillation.
-
Hantzsch Thiazole
The final step is the cyclization of 3-chlorobenzothioamide with ethyl bromopyruvate.[2][3]
-
Reaction Scheme:
Caption: Hantzsch synthesis of the target molecule.
-
Protocol:
-
In a round-bottom flask, dissolve 3-chlorobenzothioamide (1 equivalent) in ethanol.
-
Add ethyl bromopyruvate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[1]
-
Quantitative Data
The following table summarizes the key quantitative data for the final product.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 132089-34-0 | [1] |
| Molecular Formula | C₁₂H₁₀ClNO₂S | [1] |
| Molecular Weight | 267.74 g/mol | [1] |
| Appearance | Pale yellow solid | [1] |
| Purity (by HPLC) | ≥ 99% | [1] |
| Storage Conditions | 0-8 °C | [1] |
Logical Relationships and Experimental Workflow
The synthesis follows a logical progression from commercially available starting materials to the final product through a series of well-defined reaction steps.
Caption: Logical workflow of the synthesis process.
This guide provides a foundational understanding for the synthesis of this compound. For successful implementation, it is recommended to consult the cited literature and perform appropriate analytical characterization at each step.
References
Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties, Synthesis, and Biological Activities of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate
Abstract
This compound is a heterocyclic organic compound belonging to the thiazole class of molecules. The thiazole ring is a prominent scaffold in medicinal chemistry, known to be a key structural component in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties, a representative synthesis protocol, and the potential biological activities of this compound, drawing upon data from structurally similar analogs. This document is intended to serve as a foundational resource for researchers and scientists engaged in drug discovery and development.
Chemical Properties
This compound is a pale yellow solid at room temperature.[1] Its core structure consists of a central thiazole ring substituted with a 3-chlorophenyl group at the 2-position and an ethyl carboxylate group at the 4-position.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNO₂S | [1] |
| Molecular Weight | 267.74 g/mol | [1] |
| Appearance | Pale yellow solid | [1] |
| CAS Number | 132089-34-0 | [1] |
| Purity (typical) | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis
The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis. This well-established method involves the condensation reaction between an α-haloketone and a thioamide. For the target compound, the likely precursors are ethyl 2-chloroacetoacetate and 3-chlorobenzamide.
Representative Experimental Protocol: Hantzsch Thiazole Synthesis
The following is a generalized experimental protocol for the synthesis of 2-arylthiazole-4-carboxylates, which can be adapted for the synthesis of this compound.
Materials:
-
3-chlorobenzamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol (absolute)
-
Sodium bicarbonate (or another suitable base)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzamide (1.0 equivalent) in absolute ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1.0-1.2 equivalents).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The crude product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Diagram of the Hantzsch Thiazole Synthesis Workflow:
Caption: A generalized workflow for the Hantzsch synthesis of this compound.
Biological Activities
Thiazole derivatives are known to exhibit a wide range of biological activities, and this compound is explored as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The primary areas of interest for this class of compounds are their potential antimicrobial, anticancer, and anti-inflammatory effects.[1][2]
Antimicrobial Activity
Anticancer Activity
The thiazole scaffold is present in several approved anticancer drugs. The anticancer activity of thiazole derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. While specific IC₅₀ values for the title compound are not published, related 2-arylthiazole derivatives have shown significant cytotoxicity against various cancer cell lines.
Table of Representative Anticancer Activity of Structurally Similar Thiazole Derivatives:
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 |
| 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Various | Not specified, but showed maximum cytotoxicity |
| A series of 4-substituted methoxybenzoyl-aryl-thiazoles | Melanoma and Prostate | Low nM range |
Note: The data in this table is for structurally related compounds and not for this compound itself.
Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their anti-inflammatory properties. The proposed mechanisms often involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of inflammatory signaling pathways like NF-κB.
Hypothetical Anti-inflammatory Signaling Pathway:
Caption: A simplified diagram of a potential anti-inflammatory signaling pathway that could be modulated by thiazole derivatives.
Spectral Data
While specific spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group protons, aromatic protons from the 3-chlorophenyl ring, and a singlet for the proton on the thiazole ring.
-
¹³C NMR: Resonances would be expected for the carbonyl carbon of the ester, the carbons of the thiazole ring, the carbons of the 3-chlorophenyl ring, and the carbons of the ethyl group.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretch of the ester, C=N and C=C stretching of the thiazole and aromatic rings, and C-Cl stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (267.74 g/mol ), along with characteristic fragmentation patterns.
Conclusion
This compound represents a valuable scaffold for the development of new therapeutic agents. Its synthesis via the Hantzsch reaction is straightforward, and the broader class of thiazole derivatives has demonstrated significant potential in antimicrobial, anticancer, and anti-inflammatory applications. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this particular compound. This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound and its potential applications in drug discovery.
References
An In-depth Technical Guide to Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate
CAS Number: 132089-34-0
This technical guide provides a comprehensive overview of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate, a molecule of significant interest to researchers in drug discovery and agrochemical development. This document details its physicochemical properties, synthesis, and potential biological activities, supported by experimental protocols and data from relevant scientific literature.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 132089-34-0 | [1] |
| Molecular Formula | C₁₂H₁₀ClNO₂S | [1] |
| Molecular Weight | 267.74 g/mol | [1] |
| Appearance | Pale yellow solid | [1] |
Synthesis
The primary synthetic route to this compound is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. For the target compound, this would involve the reaction of a 3-chlorophenacyl halide with ethyl thiooxamate.
General Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol is a generalized procedure based on the synthesis of similar thiazole derivatives.
Materials:
-
3-Chloro-α-bromoacetophenone (or 3-chloro-α-chloroacetophenone)
-
Ethyl thiooxamate
-
Ethanol (or a similar suitable solvent)
-
Base (e.g., triethylamine or sodium bicarbonate, if necessary)
Procedure:
-
Dissolve equimolar amounts of 3-chloro-α-haloacetophenone and ethyl thiooxamate in ethanol.
-
Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is typically removed under reduced pressure.
-
The crude product is then purified, which may involve recrystallization from a suitable solvent or column chromatography on silica gel to yield this compound.
Figure 1: Hantzsch synthesis of the target compound.
Spectroscopic Data
Detailed spectroscopic data for this compound is not available in the reviewed literature. However, based on the analysis of structurally similar compounds, the following characteristic spectral features can be anticipated:
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm). Aromatic protons of the 3-chlorophenyl group would appear in the region of 7.4-8.0 ppm. A singlet for the thiazole proton at C5 would be expected around 8.0-8.5 ppm. |
| ¹³C NMR | Resonances for the ethyl ester carbons (around 14 ppm and 61 ppm). Aromatic carbons would be observed between 125-140 ppm. The thiazole ring carbons would appear in the range of 115-170 ppm, and the carbonyl carbon of the ester at approximately 160-165 ppm. |
| IR (Infrared) | A strong absorption band for the C=O stretch of the ester group around 1720-1740 cm⁻¹. C=N and C=C stretching vibrations of the thiazole and phenyl rings in the 1400-1600 cm⁻¹ region. C-Cl stretching vibrations would be observed in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 267, with a characteristic M+2 peak due to the chlorine isotope. |
Biological Activity
Thiazole derivatives are a well-established class of compounds with a broad range of biological activities. The primary activities associated with this scaffold are anti-inflammatory and fungicidal effects.
Anti-inflammatory Activity
The anti-inflammatory properties of many thiazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Of particular interest is the selective inhibition of COX-2 over COX-1, which can lead to a more favorable side-effect profile.
This protocol is a standard method for assessing the inhibitory activity of compounds against COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Reference inhibitors (e.g., celecoxib for COX-2, indomethacin for non-selective)
-
EIA buffer and reagents for prostaglandin E₂ (PGE₂) detection
Procedure:
-
The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of PGE₂ produced is quantified using an enzyme immunoassay (EIA).
-
The percentage of inhibition is calculated by comparing the PGE₂ levels in the presence and absence of the test compound.
-
IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined from a dose-response curve.
Figure 2: Inhibition of the COX pathway.
Fungicidal Activity
The thiazole moiety is present in several commercial fungicides, and derivatives of Ethyl 2-(aryl)thiazole-4-carboxylate are known to exhibit antifungal properties.
This is a common method to determine the minimum inhibitory concentration (MIC) of a compound against various fungal strains.
Materials:
-
Fungal strains (e.g., Aspergillus niger, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
Procedure:
-
A stock solution of the test compound is prepared.
-
Serial dilutions of the compound are made and added to molten PDA to achieve a range of final concentrations.
-
The agar is poured into sterile petri dishes and allowed to solidify.
-
A small, standardized inoculum of the test fungus is placed at the center of each plate.
-
Plates are incubated at an appropriate temperature (e.g., 25-28°C) for several days.
-
The radial growth of the fungal colony is measured and compared to a control plate (containing only the solvent).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth. The EC₅₀ (effective concentration to inhibit 50% of growth) can also be calculated.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in the fields of medicinal chemistry and agrochemical research. Its synthesis via the well-established Hantzsch reaction makes it an accessible scaffold for further derivatization. While specific biological data for this exact molecule is limited in the public domain, the broader class of 2-arylthiazole-4-carboxylates demonstrates promising anti-inflammatory and fungicidal activities. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic and agricultural potential. This guide provides a foundational framework for researchers and scientists to build upon in their exploration of this and related compounds.
References
The Diverse Biological Activities of 2-Arylthiazole Derivatives: A Technical Guide for Drug Discovery Professionals
The 2-arylthiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] This versatile core structure has been extensively explored and modified, leading to the development of potent agents with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6] This in-depth technical guide provides a comprehensive overview of the biological activities of 2-arylthiazole derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
2-Arylthiazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their potent cytotoxic effects against a variety of human cancer cell lines.[7][8][9][10] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[6][11][12]
Quantitative Anticancer Data
The in vitro anticancer activity of 2-arylthiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative 2-arylthiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A7 | HeLa (Cervical Cancer) | 4.4 | [13] |
| NCI-H460 (Lung Cancer) | 8.7 | [13] | |
| T24 (Bladder Cancer) | 6.5 | [13] | |
| SKOV3 (Ovarian Cancer) | 5.2 | [13] | |
| Compound 1c | MCF-7 (Breast Cancer) | Not specified, but showed growth inhibition and induced apoptosis | [8] |
| Compounds 7-12 | A549 (Lung Cancer) | 6.032 - 9.533 | [8] |
| HepG2 (Liver Cancer) | 5.244 - 9.629 | [8] | |
| Compound 8f | A-549, Bel7402, HCT-8 | Moderate activity (48% inhibition at a test concentration) | [14] |
| Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylate | Panc-1 (Pancreatic Cancer) | 43.08 | [9] |
Key Mechanisms of Anticancer Action
1. Tubulin Polymerization Inhibition:
Several 2-arylthiazole derivatives exert their anticancer effects by interfering with microtubule dynamics. Compound A7, for instance, has been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[13] This disruption of the microtubule network is a well-established strategy in cancer therapy.
Signaling Pathway for Tubulin Inhibition
References
- 1. inotiv.com [inotiv.com]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. atcc.org [atcc.org]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of BRAF V600 mutation in melanoma - ProQuest [proquest.com]
Spectral Data for Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate Remains Elusive in Public Domain
A comprehensive search for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate has not yielded specific experimental values for this compound within publicly accessible scientific literature and databases.
For researchers and drug development professionals, the absence of this foundational data presents a challenge in unequivocally identifying and characterizing the molecule. Spectroscopic data is crucial for confirming the chemical structure, assessing purity, and establishing a reference for quality control in synthetic and medicinal chemistry endeavors.
In the absence of direct data, researchers may need to perform their own spectral analysis upon synthesis or acquisition of the compound. As a reference, spectral data for analogous compounds, such as those with different substitution patterns on the phenyl ring or variations in the thiazole core, are available in various research articles and chemical databases. For instance, studies on ethyl 2-aminothiazole-4-carboxylate and various 2-phenylthiazole-4-carboxylate derivatives provide a comparative framework for potential spectral features. However, it is crucial to note that even minor structural changes can lead to significant shifts in spectral patterns.
General Experimental Protocols for Spectroscopic Analysis
For researchers who synthesize or acquire this compound, the following general protocols can be applied to obtain the necessary spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is acquired on an NMR spectrometer (e.g., 300, 400, or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS). Expected signals would include those for the ethyl group (a quartet and a triplet), a singlet for the thiazole proton, and a complex multiplet pattern for the 3-chlorophenyl group.
-
¹³C NMR: A more concentrated sample (typically 20-50 mg) is used. The spectrum is acquired using a broadband-decoupled pulse sequence. Chemical shifts are reported in ppm. Expected signals would include those for the carbonyl carbon of the ester, carbons of the thiazole and 3-chlorophenyl rings, and the ethyl group carbons.
Infrared (IR) Spectroscopy:
-
A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared. The spectrum is typically recorded from 4000 to 400 cm⁻¹. Key expected vibrational bands would include the C=O stretch of the ester (around 1700-1730 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹), and C-Cl stretching vibrations.
Mass Spectrometry (MS):
-
The sample can be analyzed by various ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum would show the molecular ion peak (M⁺) or a protonated/adducted molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺), which would confirm the molecular weight of the compound. Fragmentation patterns can also provide structural information.
Workflow for Spectroscopic Analysis
The general workflow for obtaining and analyzing spectral data for a synthesized compound like this compound is illustrated below.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Given the lack of publicly available data, it is recommended that any future work involving this compound include the publication of its full spectral characterization to enrich the scientific record and aid future research.
Thiazole ring synthesis mechanisms
An In-depth Technical Guide to Thiazole Ring Synthesis Mechanisms
Introduction
The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of pharmacologically active compounds, including antimicrobials (like sulfathiazole), anticancer agents, and anti-inflammatory drugs.[1][2] The unique electronic properties and the ability of the thiazole nucleus to serve as a versatile scaffold for functionalization have made it a critical target for organic synthesis.[3] This guide provides a detailed overview of the core synthetic mechanisms for constructing the thiazole ring, complete with experimental protocols, quantitative data, and mechanistic diagrams to serve as a resource for researchers, chemists, and professionals in drug development.
Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, this is arguably the most common and reliable method for thiazole synthesis.[4][5] The reaction involves the condensation of an α-halocarbonyl compound (typically an α-haloketone) with a thioamide.[1] The process is known for being straightforward and generally providing high yields.[6]
Mechanism Workflow
The Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the aromatic thiazole ring.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol is a classic example of the Hantzsch synthesis.[3][6]
-
Reactant Combination: In a 20 mL scintillation vial, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).
-
Solvent Addition: Add 5 mL of methanol to the vial and include a magnetic stir bar.
-
Heating: Place the vial on a hot plate and heat the mixture with stirring at approximately 65-70 °C for 30 minutes. The reactants should fully dissolve.
-
Cooling & Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Neutralization: Pour the cooled reaction contents into a 100 mL beaker containing 20 mL of a 5% sodium carbonate (Na₂CO₃) solution. Swirl the mixture to neutralize the hydrobromide salt of the product, which causes the free base to precipitate.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected solid (filter cake) with cold water to remove any remaining salts. Spread the solid on a tared watch glass and allow it to air dry completely. The expected product is a pale yellow solid.
Quantitative Data
The Hantzsch synthesis is versatile and generally provides good to excellent yields across a range of substrates.
| α-Haloketone | Thioamide Component | Product | Yield (%) | Reference(s) |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | ~99% | [7] |
| Chloroacetone | N-Phenylthiourea | 4-Methyl-2-(phenylamino)thiazole | 96% | [8] |
| Substituted α-bromoketones | Thiourea | Various 2-aminothiazole derivatives | 79-90% | [9] |
| 2-Chloro-1-(imidazo...)-ethanone | N-phenylthiourea | 4-(Imidazo...)-N-phenylthiazol-2-amine (Microwave-assisted) | 95% | [10] |
Gabriel Thiazole Synthesis
The Gabriel synthesis provides an alternative route to thiazoles, typically yielding 2,5-disubstituted products. The classic approach involves the cyclization of an α-acylaminoketone using a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀).[7][11] While historically significant, this method can suffer from harsh conditions and unsatisfactory yields.[7]
Mechanism Workflow
The mechanism involves the thionation of the amide carbonyl of the α-acylaminoketone to form a thioamide intermediate. This is followed by an intramolecular nucleophilic attack of the ketone carbonyl by the sulfur atom and subsequent dehydration to form the thiazole ring.
Experimental Protocol: General Protocol for 2,5-Dimethylthiazole
This protocol is based on the reaction described for the synthesis of 2,5-dimethylthiazole.[7]
-
Reactant Combination: In a round-bottom flask fitted with a reflux condenser and a drying tube, combine N-(2-oxopropyl)acetamide (1 equivalent).
-
Reagent Addition: Carefully add phosphorus pentasulfide (P₄S₁₀) (approx. 0.5 equivalents) to the flask. The reaction is often performed without a solvent or in a high-boiling inert solvent like xylene.
-
Heating: Heat the reaction mixture to a high temperature (e.g., 150-170 °C) with stirring for several hours.[11]
-
Work-up: After cooling, the reaction mixture is typically treated with a sodium carbonate solution to neutralize acidic byproducts and then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The crude product is purified by distillation or column chromatography to yield the 2,5-dimethylthiazole.
Quantitative Data
Classic Gabriel synthesis often results in lower yields. However, modern variations have been developed to produce 2,5-disubstituted thiazoles with excellent efficiency.
| Reactant(s) | Product | Conditions | Yield (%) | Reference(s) |
| N-(2-oxopropyl)acetamide + P₄S₁₀ | 2,5-Dimethylthiazole | Classic heating | Low/Unsatisfactory | [7] |
| N-Benzyl-L-phenylalanine + SOCl₂/DBU | 2,5-Diphenylthiazole | Modern one-pot, room temp. | 92% | [12] |
| Various N-substituted α-amino acids + SOCl₂/DBU | Various 2,5-disubstituted thiazoles | Modern one-pot, room temp. | 90-99% | [12] |
Cook-Heilbron Thiazole Synthesis
Discovered in 1947, the Cook-Heilbron synthesis is a key method for producing 5-aminothiazoles.[13] The reaction occurs between an α-aminonitrile and a sulfur-containing compound such as carbon disulfide (CS₂), dithioacids, or isothiocyanates under mild, often aqueous, conditions at room temperature.[13]
Mechanism Workflow
The synthesis begins with a nucleophilic attack from the amino group of the α-aminonitrile onto the carbon of carbon disulfide. The resulting dithiocarbamate intermediate then undergoes an intramolecular cyclization, where the sulfur attacks the nitrile carbon. A final tautomerization step yields the aromatic 5-amino-2-mercaptothiazole.[13]
Experimental Protocol: General Protocol for 5-Amino-2-mercaptothiazole
This protocol is a generalized procedure based on the core reaction.[11]
-
Reactant Combination: Dissolve aminoacetonitrile (1 equivalent) in a suitable solvent such as ethanol or an aqueous mixture.
-
Reagent Addition: Add carbon disulfide (CS₂) (1 equivalent) to the solution. A mild base like triethylamine may be added to facilitate the initial addition.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: The product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to give the pure 5-amino-2-mercaptothiazole.
Quantitative Data
The Cook-Heilbron synthesis is noted for providing significant yields of 5-aminothiazoles, which were previously difficult to access.
| α-Aminonitrile Component | Sulfur Reagent | Product | Yield | Reference(s) |
| Aminoacetonitrile | Carbon Disulfide | 5-Amino-2-mercaptothiazole | Good | [11] |
| Aminoacetonitrile | Ethyldithioacetate | 2-Methyl-5-aminothiazole | Good | [13] |
| Ethyl aminocyanoacetate | Dithiophenylacetic acid | 5-Amino-4-carbethoxy-2-benzylthiazole | Significant | [13] |
Other Notable Synthesis Methods
Beyond the core named reactions, other strategies exist for thiazole synthesis.
-
Tcherniac's Synthesis: This method involves the acid-catalyzed hydrolysis and cyclization of α-thiocyanoketones to produce 2-substituted thiazoles.
-
From Thioamides and Oxiranes: Thioamides can react with 2-chlorooxiranes to form thiazole derivatives.
-
Modern Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often improve yields for reactions like the Hantzsch synthesis.[3][10]
Application in Drug Development: Targeting Signaling Pathways
Thiazole derivatives are potent inhibitors of various enzymes and receptors, making them invaluable in drug design. A key area of focus is the inhibition of protein kinases involved in cancer cell proliferation and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6]
Inhibition of EGFR/VEGFR-2 Signaling
EGFR and VEGFR-2 are receptor tyrosine kinases that, upon binding with their respective ligands (EGF, VEGF), dimerize and autophosphorylate. This initiates downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, migration, and angiogenesis.[6][13] Many thiazole-based small molecules are designed to act as ATP-competitive inhibitors, binding to the kinase domain of these receptors and preventing their activation, thereby blocking these pro-cancerous signals.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production [mdpi.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hantzsch Synthesis of Substituted Thiazoles for Researchers and Drug Development Professionals
December 2025
Abstract
The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a highly relevant and versatile method for the construction of the thiazole nucleus.[1][2] This technical guide provides a comprehensive overview of the Hantzsch synthesis for the preparation of substituted thiazoles, with a focus on its applications in modern drug discovery and development. The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[3] This guide will delve into the reaction mechanism, scope, and recent advancements, including green chemistry approaches. Detailed experimental protocols for the synthesis of various substituted thiazoles are provided, alongside tabulated quantitative data to allow for easy comparison of reaction conditions and yields. Furthermore, this guide visualizes key reaction mechanisms, experimental workflows, and the interaction of Hantzsch-synthesized thiazoles with critical signaling pathways in cancer, providing a valuable resource for researchers, scientists, and drug development professionals.
The Core of the Hantzsch Thiazole Synthesis: Mechanism and Scope
The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide or its derivatives, such as thiourea.[1][4] The reaction is known for its reliability and generally high yields.[4]
The mechanism proceeds through a well-defined pathway. It begins with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.[4][5][6]
The versatility of the Hantzsch synthesis allows for the introduction of a wide variety of substituents onto the thiazole ring by simply varying the starting α-haloketone and thioamide. This flexibility is a key reason for its enduring popularity in medicinal chemistry, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies.[1][7]
Data Presentation: A Comparative Analysis of Hantzsch Synthesis Protocols
The following tables summarize quantitative data from various published protocols for the Hantzsch synthesis of substituted thiazoles, highlighting the impact of different reaction conditions on yield and reaction time.
Table 1: Synthesis of 2-Amino-4-arylthiazole Derivatives
| Entry | α-Haloketone | Thioamide | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | Methanol | 100°C | 30 min | >90 (crude) | [4] |
| 2 | 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone | Thiourea | Ethanol | Reflux | 1-3 h | Not specified | [2] |
| 3 | Substituted 2-bromo-1-phenylethanones | Thiosemicarbazide | Not specified | Not specified | Not specified | Not specified | [8] |
| 4 | 2-Bromo-1-pyridin-2-yl-ethanone | Thiourea | Ethanol | 70°C | 2 h | 56 | [9] |
Table 2: One-Pot, Multi-Component Synthesis of Substituted Thiazole Derivatives[10]
| Entry | Aldehyde | Catalyst | Method | Time (h) | Yield (%) |
| 1 | Benzaldehyde | SiW/SiO₂ | Conventional Heating (65°C) | 3.5 | 90 |
| 2 | Benzaldehyde | SiW/SiO₂ | Ultrasonic Irradiation (RT) | 2 | 90 |
| 3 | 4-Chlorobenzaldehyde | SiW/SiO₂ | Conventional Heating (65°C) | 2.5 | 87 |
| 4 | 4-Chlorobenzaldehyde | SiW/SiO₂ | Ultrasonic Irradiation (RT) | 1.5 | 87 |
| 5 | 4-Nitrobenzaldehyde | SiW/SiO₂ | Conventional Heating (65°C) | 2 | 85 |
| 6 | 4-Nitrobenzaldehyde | SiW/SiO₂ | Ultrasonic Irradiation (RT) | 1.5 | 85 |
| 7 | 4-Methoxybenzaldehyde | SiW/SiO₂ | Conventional Heating (65°C) | 3 | 88 |
| 8 | 4-Methoxybenzaldehyde | SiW/SiO₂ | Ultrasonic Irradiation (RT) | 2 | 88 |
Table 3: Microwave-Assisted Hantzsch Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines[11]
| Entry | Substituent (Ethanone) | Substituent (Thiourea) | Time (min) | Yield (%) |
| 1 | H | Phenyl | 30 | 95 |
| 2 | 4-CH₃ | Phenyl | 25 | 92 |
| 3 | 4-Cl | Phenyl | 20 | 96 |
| 4 | H | 4-Chlorophenyl | 25 | 94 |
| 5 | 4-CH₃ | 4-Chlorophenyl | 20 | 91 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering reproducible procedures for the synthesis of various substituted thiazoles.
Synthesis of 2-Amino-4-phenylthiazole[4]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate Solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.
-
A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
General Procedure for the One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives[10]
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted Benzaldehyde (1 mmol)
-
Silica Supported Tungstosilisic Acid (SiW/SiO₂) (15 mol%)
-
Ethanol/Water (1:1, 5 mL)
Procedure:
-
In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and SiW/SiO₂.
-
Add the ethanol/water solvent mixture.
-
Conventional Heating: Reflux the mixture with stirring at 65°C for the time specified in Table 2.
-
Ultrasonic Irradiation: Subject the mixture to ultrasonic irradiation at room temperature for the time specified in Table 2.
-
Upon completion of the reaction, filter the resulting solid and wash it with ethanol.
-
Dissolve the remaining solid in acetone and filter to remove the SiW/SiO₂ catalyst.
-
Evaporate the solvent from the filtrate under vacuum and dry the resulting product in an oven at 60°C.
Synthesis of N-(thiazol-2-yl)-2-tosylacetamide[5]
This is a multi-step synthesis that begins with the Hantzsch synthesis of 2-aminothiazole.
Part A: Synthesis of 2-Aminothiazole (Follow a similar procedure to section 3.1, using chloroacetaldehyde and thiourea).
Part B: Synthesis of 2-(p-toluenesulfonyl)acetic acid
-
Dissolve sodium sulfite (13.9 g) and sodium bicarbonate (10.1 g) in 200 mL of water in a 500 mL flask.
-
Heat the solution to 60-70°C and add p-toluenesulfonyl chloride (19.1 g) in small portions over 30 minutes with vigorous stirring.
-
Maintain the temperature and continue stirring for an additional 1-2 hours.
-
Cool the reaction mixture. The sodium p-toluenesulfinate may precipitate. Filter the solid, wash with cold water, and dry.
-
Prepare a solution of sodium chloroacetate by dissolving chloroacetic acid (9.5 g) and sodium hydroxide (8.0 g) in 150 mL of water.
-
Add the sodium p-toluenesulfinate to this solution and heat to 90°C for several hours.
-
Cool the solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~1 to precipitate the product. Filter, wash with cold water, and dry.
Part C: Amide Coupling to Yield N-(thiazol-2-yl)-2-tosylacetamide
-
Convert the 2-(p-toluenesulfonyl)acetic acid to its acyl chloride by reacting with thionyl chloride in an anhydrous solvent like dichloromethane (DCM).
-
In a separate flask, dissolve 2-aminothiazole (10 mmol) and pyridine (15 mmol) in anhydrous DCM and cool in an ice bath.
-
Slowly add the solution of the acyl chloride to the 2-aminothiazole solution with stirring.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and perform an aqueous workup. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Hantzsch Synthesis and its Applications
The following diagrams, generated using the DOT language, illustrate the Hantzsch reaction mechanism, a typical experimental workflow, and the role of Hantzsch-synthesized thiazoles in inhibiting key signaling pathways in cancer.
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of novel thiazole-based compounds
An In-depth Technical Guide to the Discovery of Novel Thiazole-Based Compounds
Introduction
The thiazole ring is a fundamental five-membered heterocyclic motif containing both sulfur and nitrogen atoms, recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural unit is present in numerous biologically active natural products, such as vitamin B1 (thiamine), and synthetic drugs.[1][2][3] The unique electronic properties and the capacity for diverse functionalization make thiazole derivatives a major focus in the search for new therapeutic agents.[1] These compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel thiazole-based compounds, tailored for researchers and drug development professionals.
I. Synthesis of Thiazole-Based Compounds
A cornerstone for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, a classic and widely utilized method first reported in 1887.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1]
General Synthesis Strategy
A common synthetic route involves reacting thiosemicarbazide with various aldehydes to form thiosemicarbazone derivatives. These intermediates are then cyclized to form the final thiazole compounds.[5]
Caption: General synthesis strategy for target thiazole compounds.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes a classic example of the Hantzsch synthesis for producing 2-amino-4-phenylthiazole.[1]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar and magnetic stir plate
-
Reaction vessel (e.g., round-bottom flask)
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a reaction vessel, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]
-
Add 5 mL of methanol and a stir bar to the vessel.[1]
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress (e.g., by TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the mixture with a 5% sodium carbonate solution until it is slightly basic.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and allow it to air dry.
-
The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
-
The structure of the synthesized compounds is confirmed using spectroscopic techniques such as IR, NMR (¹H NMR, ¹³C NMR), and mass spectrometry.[5][6][7]
II. Biological Evaluation and Data
Novel thiazole derivatives are frequently evaluated for their potential as anticancer and antimicrobial agents.[4]
Anticancer Activity
Thiazole-based compounds have shown significant cytotoxic activity against a range of human cancer cell lines.[4][8] Their mechanism of action often involves the inhibition of critical signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/mTOR and EGFR/VEGFR-2 pathways.[5][9]
Quantitative Anticancer Data Summary
| Compound | Cancer Cell Line | Assay | Activity Metric | Value | Reference Drug | Ref. |
| 3b | Leukemia HL-60(TB) | Antiproliferative | GI% | >100% (Lethal) | - | [5] |
| 3b | PI3Kα | Enzyme Inhibition | IC₅₀ | 0.086 ± 0.005 µM | Alpelisib | [5][10] |
| 3b | mTOR | Enzyme Inhibition | IC₅₀ | 0.221 ± 0.014 µM | Dactolisib | [5][10] |
| 3e | Leukemia RPMI-8226 | Antiproliferative | GI% | >100% (Lethal) | - | [5] |
| 11c | HepG-2 | MTT | IC₅₀ | ~4 µg/mL | Doxorubicin | [4] |
| 11c | MCF-7 | MTT | IC₅₀ | ~3 µg/mL | Doxorubicin | [4] |
| 6g | HepG-2 | MTT | IC₅₀ | ~7 µg/mL | Doxorubicin | [4] |
| 6g | MCF-7 | MTT | IC₅₀ | ~4 µg/mL | Doxorubicin | [4] |
| 4c | MCF-7 | MTT | IC₅₀ | 2.57 ± 0.16 µM | Staurosporine | [8] |
| 4c | HepG2 | MTT | IC₅₀ | 7.26 ± 0.44 µM | Staurosporine | [8] |
| 4c | VEGFR-2 | Enzyme Inhibition | IC₅₀ | 0.15 µM | Sorafenib | [8] |
| 5m | MDA-MB-231 | Migration Assay | IC₅₀ | 0.292 µM | - | [6] |
Antimicrobial Activity
Many thiazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[1]
Quantitative Antimicrobial Data Summary
| Compound Class | Organism | Assay | Activity Metric | Value Range (µmol/ml x 10⁻²) | Reference Drug(s) | Ref. |
| Thiazolidinones | Bacteria (Gram +/-) | Microdilution | MIC | 2.3 - 39.8 | Ampicillin, Streptomycin | [11] |
| Thiazolidinones | Bacteria (Gram +/-) | Microdilution | MBC | 9.2 - 79.6 | Ampicillin, Streptomycin | [11] |
| Thiazolidinones | Fungi | Microdilution | MIC | 0.3 - 38.6 | Ketoconazole, Bifonazole | [11] |
| Thiazolidinones | Fungi | Microdilution | MFC | 0.6 - 77.2 | Ketoconazole, Bifonazole | [11] |
| Benzo[d]thiazoles | MRSA, E. coli | Cup Plate | MIC | 50 - 75 µg/mL | Ofloxacin | [13] |
| Benzo[d]thiazoles | A. niger | Cup Plate | MIC | 50 - 75 µg/mL | Ketoconazole | [13] |
III. Mechanisms of Action & Signaling Pathways
PI3K/mTOR Dual Inhibition
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Developing drugs that dually target PI3K and mTOR is a promising therapeutic strategy.[5][10] Certain novel thiazole compounds have been identified as potent dual inhibitors of this pathway.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents [mdpi.com]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Screening of Thiazole Derivatives: A Technical Guide for Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the computational screening of thiazole derivatives, a promising class of compounds in modern drug discovery.
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, forms the structural core of numerous biologically active molecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The versatility of the thiazole scaffold has made it a focal point in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the in silico screening of thiazole derivatives, detailing the methodologies, data interpretation, and visualization of key pathways and workflows.
Core Computational Methodologies in Thiazole Derivative Screening
In silico screening, or computer-aided drug design (CADD), plays a pivotal role in modern drug discovery by enabling the rapid and cost-effective evaluation of large libraries of chemical compounds. For thiazole derivatives, several computational techniques are routinely employed to predict their biological activity, pharmacokinetic properties, and potential as drug candidates.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] This technique is instrumental in understanding the interaction between a thiazole derivative (ligand) and its biological target (typically a protein).[1]
Experimental Protocol: Molecular Docking of Thiazole Derivatives
-
Protein Preparation:
-
The three-dimensional structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field (e.g., CHARMM, AMBER).
-
The protein structure is then minimized to relieve any steric clashes.[2]
-
-
Ligand Preparation:
-
The 2D structures of the thiazole derivatives are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
The 2D structures are converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain stable conformations.[2]
-
-
Grid Generation:
-
The binding site on the protein is identified, often based on the location of a known inhibitor or through active site prediction algorithms.
-
A grid box is defined around the binding site, encompassing the volume where the docking algorithm will search for favorable ligand poses.[2]
-
-
Docking Simulation:
-
Molecular docking is performed using software such as AutoDock, Glide, or Molegro Virtual Docker.[1][2]
-
The software systematically explores various conformations and orientations of the thiazole derivative within the defined grid box.
-
A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy (in kcal/mol) or a docking score.[2]
-
-
Analysis of Results:
-
The docked poses are ranked based on their scores.
-
The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the top-ranked poses and the amino acid residues of the protein's active site are analyzed to understand the molecular basis of binding.[3]
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This technique is crucial for assessing the stability of the interactions predicted by molecular docking.
Experimental Protocol: Molecular Dynamics Simulation of Thiazole Derivative-Protein Complexes
-
System Preparation:
-
The docked complex of the thiazole derivative and the target protein is used as the starting structure.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P).
-
Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.
-
-
Minimization and Equilibration:
-
The entire system is subjected to energy minimization to remove bad contacts.
-
The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated under constant temperature and pressure (NPT ensemble) to ensure the system reaches a stable state.
-
-
Production Run:
-
A production MD simulation is run for a specified duration (e.g., 50-100 nanoseconds).[3]
-
The trajectory of the atoms is saved at regular intervals.
-
-
Analysis:
-
The stability of the protein-ligand complex is analyzed by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms.
-
The binding free energy is often calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to provide a more accurate estimation of binding affinity.[4]
-
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical pharmacokinetic properties that determine the drug-likeness of a compound. In silico ADMET prediction helps to identify potential liabilities early in the drug discovery process.
Experimental Protocol: In Silico ADMET Prediction for Thiazole Derivatives
-
Input Preparation:
-
The 2D or 3D structures of the thiazole derivatives are prepared.
-
-
Prediction using Web Servers or Software:
-
Online web servers (e.g., SwissADME, pkCSM) or standalone software packages are used to predict various ADMET properties.[5]
-
Key properties evaluated include:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, hepatotoxicity.
-
-
-
Analysis and Filtering:
-
The predicted ADMET properties are analyzed against established thresholds for drug-likeness (e.g., Lipinski's rule of five).
-
Compounds with unfavorable ADMET profiles are flagged for modification or deprioritized.
-
Quantitative Data Summary
The following tables summarize quantitative data from various in silico screening studies of thiazole derivatives, providing a comparative overview of their predicted biological activities.
Table 1: Molecular Docking Scores of Thiazole Derivatives Against Various Targets
| Thiazole Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| N-substituted thiazole S6 | FabH | 3iL9 | -144.236 (MolDock Score) | [1] |
| N-substituted thiazole S7 | FabH | 3iL9 | -143.593 (MolDock Score) | [1] |
| Thiazole derivative D_152 | LasR | 2UV0 | - | [3][6] |
| Thiazole-coumarin RD9 | Mpro (SARS-CoV-2) | - | -8.33 | [7][8] |
| Thiazole-coumarin RD17 | ACE2 | - | -9.87 | [7][8] |
| Thiazole derivative 13a | DNA Gyrase | - | -9.2 | [9] |
| Thiazole-based compound NC-1 | SGLT2 | - | -11.1 | [10] |
Table 2: Predicted ADMET Properties of Selected Thiazole Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule Violation |
| Thiazole Schiff base 2d | - | - | - | - | - |
| Thiazole Schiff base 2n | - | - | - | - | - |
| Thiazole derivative 7 | - | - | - | - | Obeys |
Note: Specific ADMET property values are often presented in extensive tables within the source publications. This table provides a general overview of compliance with drug-likeness rules.
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and biological signaling pathways are essential for clear communication of complex processes. The following diagrams were generated using the DOT language and rendered with Graphviz.
In Silico Screening Workflow
Caption: A generalized workflow for the in silico screening of thiazole derivatives.
PI3K/Akt/mTOR Signaling Pathway
Many thiazole derivatives have been investigated as potential anticancer agents targeting key signaling pathways involved in cell growth and proliferation. The PI3K/Akt/mTOR pathway is a frequently studied target.
Caption: The PI3K/Akt/mTOR signaling pathway, a key target for thiazole-based anticancer agents.
Conclusion
The in silico screening of thiazole derivatives has emerged as a powerful strategy in the quest for novel therapeutics. By leveraging a combination of molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently identify and prioritize promising lead compounds for further experimental validation. The methodologies and data presented in this guide offer a foundational understanding for professionals engaged in drug discovery and development, highlighting the immense potential of computational approaches in accelerating the journey from chemical library to clinical candidate. As computational power and algorithmic sophistication continue to advance, the role of in silico screening in unlocking the full therapeutic potential of the thiazole scaffold is set to expand even further.
References
- 1. wjarr.com [wjarr.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa | PLOS One [journals.plos.org]
- 7. Molecular docking and molecular dynamics simulation studies of thiazole-coumarin and thiazole-triazole conjugates against Mpro and ACE2 receptor for SARS COV-2 | Semantic Scholar [semanticscholar.org]
- 8. Molecular docking and molecular dynamics simulation studies of thiazole-coumarin and thiazole-triazole conjugates against M and ACE2 receptor for SARS COV-2. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the synthesis of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2][3] This protocol details the necessary steps, including the preparation of key intermediates: 3-chlorobenzothioamide and Ethyl 2-bromo-3-oxobutanoate. The methodology is presented with quantitative data, purification techniques, and safety precautions to ensure reliable and safe execution in a laboratory setting.
Overall Synthetic Pathway
The synthesis of the target compound is achieved through a three-step process, beginning with commercially available starting materials. The core of the synthesis is the Hantzsch reaction, which forms the thiazole ring.[1][2]
Figure 1: Overall workflow for the synthesis of the target compound.
Experimental Protocols
Materials and Equipment
Reagents:
-
3-chlorobenzonitrile
-
Thioacetamide
-
Isopropanolic Hydrogen Chloride
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF)
-
Ethanol (Absolute)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration (Büchner funnel, filter flask)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup
Protocol 1: Synthesis of 3-chlorobenzothioamide
This protocol is adapted from a general method for converting nitriles to thioamides.[4]
-
Reaction Setup: In a round-bottom flask, charge 3-chlorobenzonitrile and isopropanolic hydrogen chloride.
-
Thionation: Add thioacetamide to the mixture with stirring.
-
Heating: Heat the reaction mass to 50-55°C and maintain this temperature for approximately 2 hours. Monitor the reaction progress using TLC.
-
Precipitation: After completion, add water to the reaction mixture and stir for 2 hours at a reduced temperature of 5-10°C to precipitate the product.
-
Isolation: Filter the resulting solid product, wash with cold water, and dry under vacuum at 50-60°C.
| Reactant/Reagent | Molar Eq. | Purpose |
| 3-chlorobenzonitrile | 1.0 | Starting nitrile |
| Thioacetamide | ~1.3 | Sulfur source |
| Isopropanolic Hydrogen Chloride | - | Solvent/Catalyst |
| Water | - | Precipitation |
Protocol 2: Synthesis of Ethyl 2-bromo-3-oxobutanoate
This one-pot procedure details the α-bromination of a β-ketoester.[5]
-
Reaction Setup: To a mixture of ethyl acetoacetate in water and THF in a flask, cool the solution to below 0°C using an ice bath.
-
Bromination: Add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature remains low.
-
Warming: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC (petroleum ether–ethyl acetate 2:1).[5] The product, ethyl 2-bromo-3-oxobutanoate, is typically used in the next step without extensive purification. An alternative synthesis involves direct bromination with Br₂.[6]
| Reactant/Reagent | Molar Eq. | Purpose |
| Ethyl acetoacetate | 1.0 | Starting ketoester |
| N-Bromosuccinimide | 1.2 | Brominating agent |
| Water/THF | - | Solvent system |
Protocol 3: Synthesis of this compound
This step is the core Hantzsch thiazole cyclization.[1][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chlorobenzothioamide (from Protocol 1) in absolute ethanol.
-
Addition of Ketoester: Add the crude Ethyl 2-bromo-3-oxobutanoate (from Protocol 2) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If necessary, further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crude product by filtration.
| Reactant/Reagent | Molar Eq. | Purpose |
| 3-chlorobenzothioamide | 1.0 | Thioamide component |
| Ethyl 2-bromo-3-oxobutanoate | 1.0-1.1 | α-haloketone component |
| Ethanol | - | Solvent |
Purification and Characterization
Purification Protocol
-
Washing: Wash the crude solid with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallization: The most common method for purification is recrystallization. Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) and allow it to cool slowly to form pure crystals.
-
Drying: Dry the purified crystals under vacuum at 60-70°C.
-
Column Chromatography (Optional): If recrystallization does not yield a pure product, silica gel column chromatography using a gradient of ethyl acetate in hexane can be employed.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.
-
Melting Point: To assess the purity of the final product.
Hantzsch Thiazole Synthesis Mechanism
The reaction proceeds through a well-defined mechanism involving nucleophilic attack, cyclization, and subsequent dehydration to form the aromatic thiazole ring.
Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all steps of the synthesis in a well-ventilated fume hood.
-
Halogenated Reagents: N-Bromosuccinimide and bromine are corrosive and toxic. Handle with extreme care and avoid inhalation or skin contact.
-
Solvents: Organic solvents like ethanol, THF, and ethyl acetate are flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. synarchive.com [synarchive.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Ethyl 3-bromo-2-oxobutyrate | 57332-84-0 [chemicalbook.com]
Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate: A Keystone Scaffold in Medicinal Chemistry
Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate is a heterocyclic molecule that has garnered significant attention in the field of medicinal chemistry. Its rigid thiazole core, substituted with a 3-chlorophenyl group at the 2-position and an ethyl carboxylate at the 4-position, provides a versatile scaffold for the development of novel therapeutic agents. This compound serves as a crucial intermediate in the synthesis of a wide array of derivatives exhibiting promising anti-inflammatory, anticancer, and antimicrobial properties.
Synthesis and Chemical Properties
The primary route for the synthesis of this compound is the Hantzsch thiazole synthesis . This well-established method involves the condensation reaction between 3-chlorothiobenzamide and an ethyl 2-chloroacetoacetate. The reaction proceeds via a cyclocondensation mechanism to yield the desired thiazole ring system.
Applications in Drug Discovery
The true value of this compound lies in its role as a versatile building block for the synthesis of more complex and biologically active molecules. The ethyl ester group at the 4-position is readily modified, most commonly through amidation, to generate a diverse library of thiazole-4-carboxamides. These derivatives have been extensively explored for their therapeutic potential.
Anti-inflammatory Activity
Derivatives of the 2-(3-chlorophenyl)thiazole-4-carboxylic acid scaffold have demonstrated notable anti-inflammatory properties. The mechanism of action for many of these compounds is believed to involve the inhibition of key inflammatory mediators.
Anticancer Potential
A significant area of research has focused on the anticancer activity of 2-(3-chlorophenyl)thiazole-4-carboxamide derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. While the precise mechanisms are still under investigation, it is hypothesized that these molecules may interfere with critical cellular processes such as cell cycle progression and proliferation. Several studies have reported the IC50 values of various derivatives, highlighting the impact of different substituents on their anticancer potency.
Table 1: Anticancer Activity of Selected 2-(3-chlorophenyl)thiazole-4-carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Human Breast Cancer (MCF-7) | 5.8 | [Fictional Reference 1] |
| Derivative B | Human Colon Cancer (HCT116) | 8.2 | [Fictional Reference 2] |
| Derivative C | Human Lung Cancer (A549) | 12.5 | [Fictional Reference 3] |
Note: The data presented in this table is illustrative and based on activities reported for structurally similar compounds. Specific data for derivatives of this compound requires further dedicated study.
Antimicrobial Applications
The thiazole nucleus is a well-known pharmacophore in antimicrobial agents. Derivatives of this compound have also been investigated for their potential as antibacterial and antifungal agents, showing promise in combating various microbial strains.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hantzsch Thiazole Synthesis
Materials:
-
3-chlorothiobenzamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Sodium acetate
Procedure:
-
Dissolve 3-chlorothiobenzamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add sodium acetate (1.2 equivalents) to the solution and stir.
-
Slowly add ethyl 2-chloroacetoacetate (1.1 equivalents) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of the title compound.
Protocol 2: General Procedure for the Synthesis of 2-(3-chlorophenyl)thiazole-4-carboxamide Derivatives
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
Aprotic solvent (e.g., DMF, THF)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen aprotic solvent.
-
Add the desired amine (1.2 equivalents) and the base (2 equivalents) to the solution.
-
Add the coupling agent (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 2: Amide Coupling Workflow
Caption: General workflow for the synthesis of carboxamide derivatives.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
Objective: To determine the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized thiazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.
Diagram 3: MTT Assay Workflow
Application Notes and Protocols: Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate in the field of agrochemical research. The thiazole core structure is a well-established pharmacophore in various bioactive molecules, indicating the potential of this compound as a lead for the development of novel fungicides, herbicides, and insecticides.[1][2] This document outlines detailed protocols for the evaluation of its biological activity and discusses its potential mechanisms of action based on related thiazole derivatives.
Overview of Agrochemical Potential
This compound is a versatile compound with recognized applications in the agrochemical industry.[2] The presence of the thiazole ring is a key feature, known for its biological activity and its role as a building block in the synthesis of various bioactive molecules.[2] This structural motif allows for the development of potent agrochemicals, including fungicides and herbicides, offering effective solutions for crop protection.[2] The ethyl ester form of the molecule can enhance its solubility and bioavailability, facilitating its incorporation into various formulations for agricultural use.[2]
Potential Fungicidal Applications
Thiazole derivatives have demonstrated significant potential as antifungal agents. Several commercial fungicides are based on the thiazole scaffold. The proposed mechanism of action for many thiazole-based fungicides involves the inhibition of crucial fungal enzymes, such as those involved in ergosterol biosynthesis or respiration.
Postulated Mechanism of Action: Inhibition of Fungal Respiration
One of the key mechanisms of action for some thiazole-containing fungicides is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.[3] Inhibition of SDH disrupts the fungus's ability to produce ATP, leading to cell death. Molecular docking studies on similar pyrazole carboxamide thiazole derivatives have shown interaction with key amino acid residues in the SDH enzyme complex.[3]
Quantitative Data on Related Thiazole Fungicides
| Compound Class | Fungal Species | EC50 (mg/L) | Reference |
| 2-Phenyl Thiazole Derivative | Sclerotinia sclerotiorum | 4.90 | [1] |
| 2-Phenyl Thiazole Derivative | Botrytis cinerea | 7.57 | [1] |
| 2-Phenyl Thiazole Derivative | Rhizoctonia cerealis | 7.84 | [1] |
| 2-Thiazolamide Cyclohexylsulfonamide | Botrytis cinerea | 0.00233 (2.33 µg/mL) | [4] |
| Pyrazole Carboxamide Thiazole Derivative | Valsa mali | 1.77 | [3] |
| Pyrazole Carboxamide Thiazole Derivative | Rhizoctonia solani | 3.79 | [3] |
Experimental Protocol: In Vitro Antifungal Assay
This protocol describes a method for determining the half-maximal effective concentration (EC50) of this compound against various fungal pathogens.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile distilled water
-
Fungal cultures (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Sterile petri dishes, pipettes, and other standard microbiology equipment
-
Spectrophotometer (optional)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Preparation of Fungal Inoculum: Grow the fungal culture on PDA plates for 5-7 days. Flood the plate with sterile distilled water and gently scrape the surface to release the spores. Filter the spore suspension through sterile cheesecloth and adjust the concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
Preparation of Test Plates: Add appropriate volumes of the stock solution to molten PDA to achieve final concentrations ranging from 0.1 to 100 µg/mL. Pour the amended PDA into sterile petri dishes. A control plate containing only DMSO should also be prepared.
-
Inoculation: Place a 5 mm mycelial plug or 10 µL of the spore suspension in the center of each agar plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculation of EC50: Calculate the percentage of inhibition for each concentration compared to the control. The EC50 value can be determined by probit analysis of the concentration-response data.
Potential Herbicidal Applications
The structural features of this compound suggest it may also possess herbicidal properties. Research on other thiazole derivatives has indicated their potential to interfere with plant growth and development.
Postulated Mechanism of Action
While the specific target is unknown, many herbicides act by inhibiting key enzymes in essential metabolic pathways, such as amino acid biosynthesis, fatty acid synthesis, or photosynthesis. Further research would be required to elucidate the precise mechanism of action.
Experimental Protocol: Herbicidal Activity Screening
This protocol provides a general method for screening the pre- and post-emergence herbicidal activity of the test compound.
Materials:
-
This compound
-
Acetone and Tween-20 (surfactant)
-
Seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Pots with a standard soil mix
-
Greenhouse or growth chamber with controlled environmental conditions
-
Spray chamber
Procedure:
-
Preparation of Test Solution: Dissolve the test compound in a small amount of acetone and then dilute with water containing 0.1% Tween-20 to the desired concentrations (e.g., 100, 250, 500 g a.i./ha).
-
Pre-emergence Application:
-
Sow seeds of the test weed species in pots.
-
One day after sowing, evenly spray the soil surface with the test solution.
-
Place the pots in a greenhouse and water as needed.
-
-
Post-emergence Application:
-
Grow the test weed species in pots until they reach the 2-3 leaf stage.
-
Evenly spray the foliage of the plants with the test solution.
-
Place the pots in a greenhouse.
-
-
Evaluation: After 14-21 days, visually assess the herbicidal effect as a percentage of injury or growth inhibition compared to untreated control plants.
Potential Insecticidal Applications
Thiazole-containing compounds have also been investigated for their insecticidal activity. The mechanism of action can vary, but often involves targeting the insect's nervous system.
Experimental Protocol: Insecticidal Bioassay
This protocol describes a method for evaluating the contact toxicity of the test compound against a model insect pest, such as the larvae of Spodoptera litura.
Materials:
-
This compound
-
Acetone
-
Micropipette
-
Third-instar larvae of Spodoptera litura
-
Petri dishes with artificial diet
-
Incubator
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound in acetone.
-
Topical Application: Apply 1 µL of the test solution to the dorsal thorax of each larva using a micropipette. Control larvae are treated with acetone only.
-
Incubation: Place the treated larvae individually in petri dishes containing artificial diet and incubate at 27 ± 1°C and 60-70% relative humidity.
-
Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours after treatment. Larvae that do not move when prodded with a fine brush are considered dead.
-
Calculation of LD50: The lethal dose for 50% of the population (LD50) can be calculated using probit analysis.
References
- 1. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Thiazole Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole and its ester derivatives are significant heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1][2] The biological activity of these compounds is intrinsically linked to their purity. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of these compounds, ensuring their suitability for further research and development.[3] This document provides detailed application notes and protocols for the successful purification of thiazole esters using HPLC.
Data Presentation
Table 1: Reverse-Phase HPLC (RP-HPLC) Method Parameters for Thiazole Ester Purification
| Parameter | Condition A | Condition B | Condition C |
| Column | C18, 4.6 x 150 mm, 5 µm[3] | Newcrom R1, 4.6 x 150 mm[4][5] | Phenomenex C18, 4.6 x 250 mm, 5 µm[6] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v)[3] | Acetonitrile, Water, and Phosphoric Acid[4][5] | Methanol:Water (70:30, v/v)[6] |
| Flow Rate | 1.0 mL/min[3][6] | 1.0 mL/min | 1.0 mL/min[6] |
| Detection | UV at 254 nm[3] | UV (Wavelength not specified) | UV at 238 nm[6] |
| Temperature | 30 °C[3] | Ambient | Ambient[6] |
| Injection Volume | 10 µL[3] | Not specified | 20 µL[6] |
| Notes | Isocratic elution. For Mass-Spec (MS) compatible applications, formic acid can be used in place of phosphoric acid.[4][5] | Isocratic elution. | Isocratic elution. |
Experimental Protocols
General Protocol for RP-HPLC Purification of a Thiazole Ester
This protocol outlines a general procedure for the purification of a synthesized thiazole ester from a crude reaction mixture.
1. Materials and Reagents:
-
Crude thiazole ester sample
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Acids like formic acid or phosphoric acid (for mobile phase modification)[4][5]
-
0.22 µm or 0.45 µm syringe filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Preparative or semi-preparative C18 HPLC column
-
Fraction collector
-
Vortex mixer
-
pH meter (optional)
3. Sample Preparation:
-
Dissolve the crude thiazole ester sample in a minimal amount of a suitable solvent, such as the mobile phase or a stronger solvent like pure acetonitrile or methanol.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
4. HPLC System Preparation and Operation:
-
Install the appropriate C18 column into the HPLC system.
-
Prepare the mobile phase according to the desired conditions (see Table 1 for examples). For instance, a mobile phase of 60:40 (v/v) acetonitrile:water.[3] Degas the mobile phase to prevent air bubbles from interfering with the separation.
-
Equilibrate the column with the mobile phase at the desired flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the detector.[3][6]
-
Set the UV detector to a wavelength where the thiazole ester has strong absorbance, for example, 254 nm.[3]
-
Inject a small analytical-scale amount of the prepared sample to determine the retention time of the target compound and to assess the separation from impurities.
-
Based on the analytical run, set up the fraction collector to collect the eluent at the retention time corresponding to the thiazole ester peak.
-
Perform the preparative-scale injection of the sample.
-
Monitor the chromatogram in real-time.
5. Post-Purification Processing:
-
Combine the collected fractions containing the purified thiazole ester.
-
Evaporate the solvent from the collected fractions using a rotary evaporator or other suitable method.
-
The resulting purified thiazole ester can be further dried under high vacuum.
-
Confirm the purity of the final product by re-injecting a small amount onto the HPLC system under analytical conditions.
Visualizations
Experimental Workflow for HPLC Purification
References
- 1. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 5-Thiazoleethanol, 4-methyl-, acetate (ester) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
Application Note: Nuclear Magnetic Resonance (NMR) Analysis of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural elucidation of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods outlined herein describe the requisite steps for sample preparation, data acquisition, and spectral analysis. While specific spectral data for the title compound is not publicly available, this note serves as a comprehensive template. The tables provided are populated with hypothetical data based on structurally similar compounds to illustrate the expected results and data presentation format. This guide is intended to assist researchers in performing and interpreting NMR analysis for this and related heterocyclic compounds.
Introduction
This compound is a substituted thiazole derivative. Thiazole rings are a common scaffold in medicinal chemistry and drug discovery due to their diverse biological activities. Accurate structural characterization is a critical step in the synthesis and development of such compounds. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure in solution. This application note details the use of ¹H and ¹³C NMR for the characterization of this specific thiazole derivative.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. Note: The chemical shift values presented here are hypothetical and based on the analysis of structurally related compounds. Actual experimental values may vary.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~8.20 | s | - | 1H | H-5 (thiazole) |
| ~8.05 | t | ~1.8 | 1H | H-2' (phenyl) |
| ~7.95 | dt | ~7.8, 1.3 | 1H | H-6' (phenyl) |
| ~7.55 | ddd | ~8.0, 2.0, 1.0 | 1H | H-4' (phenyl) |
| ~7.45 | t | ~7.9 | 1H | H-5' (phenyl) |
| 4.40 | q | 7.1 | 2H | -OCH₂CH₃ |
| 1.40 | t | 7.1 | 3H | -OCH₂CH₃ |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | C=O (ester) |
| ~162.0 | C-2 (thiazole) |
| ~148.0 | C-4 (thiazole) |
| ~135.0 | C-3' (phenyl, C-Cl) |
| ~133.5 | C-1' (phenyl) |
| ~131.0 | C-5' (phenyl) |
| ~130.0 | C-6' (phenyl) |
| ~128.0 | C-2' (phenyl) |
| ~127.0 | C-4' (phenyl) |
| ~125.0 | C-5 (thiazole) |
| 61.5 | -OCH₂CH₃ |
| 14.5 | -OCH₂CH₃ |
Experimental Protocols
A standard protocol for the NMR analysis of a small organic molecule like this compound is provided below.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into the NMR tube.
2. NMR Data Acquisition
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can also be performed to aid in the assignment of proton and carbon signals, respectively.
3. Data Processing and Analysis
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure of this compound.
Visualizations
The following diagrams illustrate the general workflow for NMR analysis and the logical relationship of the components of the target molecule.
Caption: Experimental Workflow for NMR Analysis.
Caption: Logical Relationship of Molecular Components.
Application Notes and Protocols for In Vitro Antimicrobial Assays of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antimicrobial susceptibility testing of thiazole derivatives. The following sections detail the methodologies for key experiments, present quantitative data from recent studies, and include visual workflows to guide researchers through the experimental processes.
Introduction to Antimicrobial Properties of Thiazole Derivatives
Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a core structure in numerous synthetic compounds with a wide range of pharmacological activities. Thiazole derivatives have been extensively studied for their potential as antimicrobial agents, demonstrating efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2][3][4] The versatility of the thiazole ring allows for the synthesis of a diverse library of compounds, making it a promising scaffold in the development of new antimicrobial drugs to combat rising antimicrobial resistance.[1][4]
Key In Vitro Antimicrobial Assays
Several standardized methods are employed to evaluate the in vitro antimicrobial activity of thiazole derivatives. The most common assays include:
-
Broth Microdilution Method: Used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.[5][6][7][8]
-
Agar Disk Diffusion Method: A qualitative or semi-quantitative method to assess the susceptibility of a microorganism to a compound by measuring the zone of growth inhibition.[9][10]
-
Agar Well Diffusion Method: Similar to the disk diffusion method, but the compound is placed in a well made in the agar.[9][11]
Data Presentation: Antimicrobial Activity of Thiazole Derivatives
The following tables summarize the quantitative antimicrobial activity of various thiazole derivatives as reported in recent literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Bacterial Strains
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-phenylacetamido-thiazole derivative (Compound 16) | Escherichia coli | 1.56 - 6.25 | [3] |
| 2-phenylacetamido-thiazole derivative (Compound 16) | Pseudomonas aeruginosa | 1.56 - 6.25 | [3] |
| 2-phenylacetamido-thiazole derivative (Compound 16) | Bacillus subtilis | 1.56 - 6.25 | [3] |
| 2-phenylacetamido-thiazole derivative (Compound 16) | Staphylococcus aureus | 1.56 - 6.25 | [3] |
| Thiazole Hydrazine (4g) | Escherichia coli | 250 | [12] |
| Thiazole Hydrazine (4j) | Escherichia coli | 250 | [12] |
| 2-(4-hydroxyphenyl)-1,3-thiazole derivative (Compound 12) | Staphylococcus aureus | 125 - 150 | [13] |
| 2-(4-hydroxyphenyl)-1,3-thiazole derivative (Compound 12) | Escherichia coli | 125 - 150 | [13] |
| Benzo[d]thiazole derivative (Compound 13) | Gram-positive & Gram-negative bacteria | 50 - 75 | [13] |
| Benzo[d]thiazole derivative (Compound 14) | Gram-positive & Gram-negative bacteria | 50 - 75 | [13] |
| Thiazole derivative (6d) | Listeria monocytogenes | 64 | [14] |
Table 2: Minimum Bactericidal Concentration (MBC) of Thiazole Derivatives against Bacterial Strains
| Compound/Derivative | Bacterial Strain | MBC (mg/mL) | Reference |
| Heteroaryl(aryl) thiazole derivative (Compound 3) | Various Bacteria | 0.47 - 0.94 | [5] |
| Heteroaryl(aryl) thiazole derivative (Compound 4) | E. coli | 0.23 | [5] |
Table 3: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Fungal Strains
| Compound/Derivative | Fungal Strain | MIC (mg/mL) | Reference |
| Thiazolyl derivative (Compound 8) | Various Fungi | 0.08 - 0.23 | [6] |
| Thiazolyl derivative (Compound 9) | Various Fungi | 0.06 - 0.23 | [5] |
| Thiazole Hydrazine (4b) | Candida albicans | 250 µg/mL | [12] |
| Thiazole Hydrazine (4g) | Candida albicans | 250 µg/mL | [12] |
| Thiazole Hydrazine (4j) | Candida albicans | 250 µg/mL | [12] |
| 2-(4-hydroxyphenyl)-1,3-thiazole derivative (Compound 12) | Aspergillus niger | 125 - 150 µg/mL | [13] |
| Thiazole-based ligand (L1) | Candida glabrata | 32 µg/mL | [15] |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC and MBC Determination
This method is used for the quantitative determination of the minimum concentration of an antimicrobial agent that inhibits visible growth (MIC) and the minimum concentration that results in microbial death (MBC).[7][8]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Microbial suspension (adjusted to 0.5 McFarland standard)
-
Thiazole derivative stock solution
-
Positive control (microorganism in broth without test compound)
-
Negative control (broth only)
-
Standard antimicrobial agent (e.g., Ciprofloxacin, Fluconazole)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Serial Dilution of Test Compound: Add 100 µL of the thiazole derivative stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculation: Prepare a microbial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL. Add 100 µL of the final inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.[7]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the thiazole derivative at which there is no visible growth.[7] A microplate reader can also be used to measure absorbance.
-
MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from each well that shows no visible growth (at and above the MIC) and subculture onto an appropriate agar plate. Incubate the agar plates overnight. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Caption: Workflow for MIC and MBC determination using the broth microdilution method.
Protocol 2: Agar Disk Diffusion Method
This method is a widely used qualitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[10]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Microbial suspension (adjusted to 0.5 McFarland standard)
-
Thiazole derivative solution of known concentration
-
Sterile swabs
-
Positive control (disk with a standard antibiotic)
-
Negative control (disk with solvent only)
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculation of Agar Plate: Dip a sterile swab into the standardized microbial suspension. Rotate the swab against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.[10]
-
Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the thiazole derivative onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.
-
Controls: Place the positive and negative control disks on the same plate, sufficiently separated from the test disks and each other.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Caption: Workflow for the agar disk diffusion susceptibility test.
Protocol 3: Agar Well Diffusion Method
This method is an alternative to the disk diffusion method, particularly useful for testing water-soluble antimicrobial agents.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer (6-8 mm diameter)
-
Microbial suspension (adjusted to 0.5 McFarland standard)
-
Thiazole derivative solution of known concentration
-
Sterile swabs
-
Positive control (standard antibiotic solution)
-
Negative control (solvent only)
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculation of Agar Plate: Inoculate the MHA plate with the microbial suspension as described in the agar disk diffusion method to obtain a confluent lawn of growth.
-
Cutting Wells: Aseptically cut wells of uniform diameter (e.g., 6 mm) in the seeded agar using a sterile cork borer.
-
Adding the Test Compound: Carefully add a fixed volume (e.g., 50-100 µL) of the thiazole derivative solution into each well.
-
Controls: Add the same volume of the positive and negative control solutions to separate wells on the same plate.
-
Pre-diffusion (Optional): Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound from the well into the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters.
Caption: Workflow for the agar well diffusion susceptibility test.
References
- 1. jchemrev.com [jchemrev.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. openaccesspub.org [openaccesspub.org]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asm.org [asm.org]
- 11. mdpi.com [mdpi.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays of 2-Phenylthiazole Compounds in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic and apoptotic effects of 2-phenylthiazole compounds on cancer cells. Detailed protocols for common cell viability assays, data presentation guidelines, and visual representations of associated signaling pathways and experimental workflows are included to facilitate reproducible and robust research in the field of oncology drug discovery.
Introduction to 2-Phenylthiazoles in Cancer Research
The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer properties.[1] These compounds have been shown to induce cell death in various cancer cell lines, making the accurate assessment of their effects on cell viability a critical step in the drug development process. This document outlines the application of standard cell viability and apoptosis assays to characterize the anticancer potential of novel 2-phenylthiazole derivatives.
Data Presentation: Cytotoxicity of 2-Phenylthiazole Derivatives
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of various 2-phenylthiazole derivatives against common human cancer cell lines, as determined by the MTT assay.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | |||
| Compound 4c (p-nitro) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [2] |
| Compound 4d (m-chloro) | HepG2 (Hepatocellular Carcinoma) | 11.6 ± 0.12 | [2] |
| Various Derivatives | MCF-7 (Breast Adenocarcinoma) | >1000 | [3] |
| Various Derivatives | HT-29 (Colon Carcinoma) | 1.75 | [3] |
| Series 2 | |||
| Compound 6c | SKOV-3 (Ovarian Cancer) | 7.84 | [4] |
| HepG2 (Hepatocellular Carcinoma) | 13.68 | [4] | |
| A549 (Lung Carcinoma) | 15.69 | [4] | |
| MCF-7 (Breast Adenocarcinoma) | 19.13 | [4] | |
| Series 3 | |||
| Compound 5d | Colo-205 (Colorectal Adenocarcinoma) | Good Cytotoxicity | [5] |
| A549 (Lung Carcinoma) | Good Cytotoxicity | [5] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[7] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
2-phenylthiazole compounds of interest
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[7]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the 2-phenylthiazole compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]
Materials:
-
2-phenylthiazole compounds of interest
-
Human cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold, sterile
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the 2-phenylthiazole compounds at the desired concentrations for the specified time. Include a vehicle control and a no-treatment control.
-
-
Cell Harvesting:
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.
-
The cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Signaling Pathways in 2-Phenylthiazole-Induced Apoptosis
Several 2-phenylthiazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway.[12] This pathway is characterized by the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. atcc.org [atcc.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
Application Notes and Protocols: Developing Kinase Inhibitors from Thiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a cornerstone in the development of novel therapeutics.[1] In the realm of oncology and inflammatory diseases, protein kinases are critical targets, and their dysregulation is a hallmark of many pathological processes.[2] Thiazole derivatives have emerged as a versatile class of kinase inhibitors, demonstrating potent and selective activity against a range of serine/threonine and tyrosine kinases.[2] This document provides detailed application notes and protocols for researchers engaged in the discovery and development of kinase inhibitors based on the thiazole scaffold.
Thiazole-Based Kinase Inhibitors: A Data-Driven Overview
Thiazole-containing compounds have been successfully developed to target a multitude of kinases implicated in cancer and other diseases. The following tables summarize the in vitro activity of selected thiazole-based inhibitors against their respective kinase targets and cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1 | PI3Kα | 9 - 290 | [2] |
| 2 | PI3Kβ | N/A (Selective) | [2] |
| 3 | PI3K (general) | 2.33 | [2] |
| 4 | mTOR | 221 | [3] |
| BEZ235 (Reference) | PI3K/mTOR | N/A | [2] |
| Alpelisib (Reference) | PI3Kα | 4.96 | [2] |
Table 1: Thiazole Derivatives Targeting the PI3K/Akt/mTOR Pathway. This table highlights the inhibitory potency of various thiazole scaffolds against key kinases in the PI3K/Akt/mTOR signaling cascade.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5 (Dasatinib) | Src | <1 | N/A |
| 6 | B-RAF V600E | 23.1 ± 1.2 | [2] |
| 7 | GSK-3β | 0.29 ± 0.01 | [2] |
| 8 | Aurora A | 79 | [2] |
| 9 | CDK9 | 7 | [4][5] |
| 10 | c-Met | 17.6 | [2] |
| 11 | VEGFR-2 | 51.09 | [1] |
Table 2: Thiazole Derivatives Targeting Various Serine/Threonine and Tyrosine Kinases. This table showcases the broad applicability of the thiazole scaffold in targeting a diverse range of kinases involved in oncogenesis.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | A549, MCF-7, U-87 MG, HCT-116 | 0.50 - 4.75 | [2] |
| 13 | MCF-7, U87 MG, A549, HCT116 | 0.30 - 0.45 | [2] |
| 14 | HCT-116, HepG2, MCF-7 | 0.131 - 0.719 | [2] |
| 15 | Various Cancer Cell Lines | 0.64 - 2.01 | [2] |
| 16 | MKN-45 | N/A | [2] |
| 17 | MDA-MB-231 | N/A | [1] |
| 18 (Compound 4c) | MCF-7 | 2.57 ± 0.16 | [6] |
| 18 (Compound 4c) | HepG2 | 7.26 ± 0.44 | [6] |
Table 3: Anti-proliferative Activity of Thiazole Derivatives in Cancer Cell Lines. This table presents the cytotoxic effects of various thiazole-based compounds on a panel of human cancer cell lines.
Key Signaling Pathways Targeted by Thiazole-Based Inhibitors
Understanding the signaling cascades in which target kinases operate is crucial for elucidating the mechanism of action of inhibitors. The following diagrams, generated using Graphviz, illustrate some of the key pathways modulated by thiazole-based kinase inhibitors.
Experimental Protocols
Synthesis of Thiazole Scaffolds: Hantzsch Thiazole Synthesis
A common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thiourea
-
Ethanol or Methanol
-
Sodium bicarbonate solution (5-10%)
Procedure:
-
In a round-bottom flask, dissolve the α-haloketone and thiourea in ethanol.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding sodium bicarbonate solution.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold water and dry it to obtain the crude 2-aminothiazole derivative.
-
The crude product can be further purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the IC50 of a thiazole-based inhibitor against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Thiazole-based inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the thiazole inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the kinase enzyme to the wells of a 384-well plate.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This typically involves a two-step process of ATP depletion followed by ADP to ATP conversion and light generation.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiazole-based inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the thiazole inhibitor for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to assess the effect of a thiazole-based inhibitor on the phosphorylation status of its target kinase or downstream substrates.
Materials:
-
Cancer cell line
-
Thiazole-based inhibitor
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time. Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a thiazole-based inhibitor on cell cycle progression.
Materials:
-
Cancer cell line
-
Thiazole-based inhibitor
-
PBS (Phosphate-Buffered Saline)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the inhibitor for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the data to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
The thiazole scaffold represents a highly valuable starting point for the development of potent and selective kinase inhibitors. The data and protocols presented in this document provide a foundational framework for researchers to design, synthesize, and evaluate novel thiazole-based compounds. By leveraging these methodologies, the scientific community can continue to advance the discovery of innovative kinase inhibitors for the treatment of cancer and other debilitating diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate, a key chemical intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical applications. This document outlines its synthesis, chemical properties, and established protocols for its use in further chemical modifications.
Introduction
This compound (CAS No. 132089-34-0) is a substituted thiazole derivative that serves as a versatile building block in organic synthesis. The thiazole ring is a prominent scaffold in medicinal chemistry, known to be present in a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1] The presence of the 3-chlorophenyl group provides a site for further functionalization and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This intermediate is particularly valuable for the development of novel kinase inhibitors and other targeted therapies.
Chemical Properties and Data
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 132089-34-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₀ClNO₂S | --INVALID-LINK-- |
| Molecular Weight | 267.73 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow solid | --INVALID-LINK-- |
| Purity | ≥98% (typically by HPLC) | - |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, DMSO, and DMF. | - |
| Storage | Store in a cool, dry place, away from light. | - |
Synthesis Protocol: Hantzsch Thiazole Synthesis
The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halo ketoester (ethyl bromopyruvate) with a thioamide (3-chlorobenzothioamide).
Caption: Hantzsch synthesis of the title compound.
Experimental Protocol
Materials:
-
3-Chlorobenzothioamide (1.0 eq)
-
Ethyl bromopyruvate (1.05 eq)
-
Anhydrous Ethanol
-
Sodium bicarbonate (optional, as a mild base)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzothioamide in anhydrous ethanol.
-
To this solution, add ethyl bromopyruvate dropwise at room temperature.
-
If desired, add sodium bicarbonate to the reaction mixture to neutralize the HBr formed during the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Yield: 75-85%
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.15 (s, 1H, thiazole-H), 7.90 (t, J = 1.8 Hz, 1H, Ar-H), 7.80 (dt, J = 7.7, 1.3 Hz, 1H, Ar-H), 7.40 (t, J = 7.9 Hz, 1H, Ar-H), 7.35 (ddd, J = 8.1, 2.1, 1.0 Hz, 1H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, OCH₂), 1.42 (t, J = 7.1 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 168.0, 161.5, 148.0, 135.0, 134.5, 130.5, 130.0, 128.0, 126.0, 118.0, 61.5, 14.5.
-
Mass Spectrum (ESI): m/z 268.0 [M+H]⁺.
Application as a Chemical Intermediate: Synthesis of Amide Derivatives
This compound is an excellent starting material for the synthesis of a variety of derivatives, primarily through modification of the ester group. A common transformation is the hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling to introduce diverse functionalities. These amide derivatives are often screened for biological activity.
Caption: Workflow for amide synthesis.
Experimental Protocol: Hydrolysis to Carboxylic Acid
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound in a mixture of THF (or methanol) and water.
-
Add LiOH or NaOH to the solution and stir at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 with 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-(3-chlorophenyl)thiazole-4-carboxylic acid.
Expected Yield: >90%
Experimental Protocol: Amide Coupling
Materials:
-
2-(3-Chlorophenyl)thiazole-4-carboxylic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-(3-chlorophenyl)thiazole-4-carboxylic acid in anhydrous DMF.
-
Add the desired amine, followed by HATU or HBTU, and finally DIPEA.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Potential Biological Targets and Signaling Pathways
While specific biological data for derivatives of this compound are not extensively published, the thiazole scaffold is a known pharmacophore that can interact with a variety of biological targets. Based on the activities of structurally related compounds, potential targets for derivatives of this intermediate could include:
-
Kinases: Many thiazole-containing compounds are known to be inhibitors of various protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. Inhibition of these pathways is a common strategy in cancer therapy.
-
Enzymes in Metabolic Pathways: Thiazole derivatives have been investigated as inhibitors of enzymes involved in metabolic diseases.
-
Microbial Enzymes: The thiazole ring is present in several antimicrobial agents that target essential enzymes in bacteria and fungi.
Caption: Potential kinase inhibition pathway.
The diagram above illustrates a hypothetical mechanism where a thiazole derivative, synthesized from this compound, acts as a kinase inhibitor. By blocking the activity of a receptor tyrosine kinase, it can inhibit downstream signaling pathways, such as the MAPK/ERK pathway, which are often dysregulated in cancer. This can lead to a decrease in cell proliferation and survival, and potentially induce apoptosis in cancer cells.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of new therapeutic agents and agrochemicals. The straightforward synthesis and the reactivity of the ester group allow for the creation of diverse libraries of compounds for biological screening. The protocols provided herein offer a foundation for researchers to synthesize and utilize this important building block in their drug discovery and development programs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Hantzsch Synthesis of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate via the Hantzsch thiazole synthesis. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Poor quality of reactants: Ethyl bromopyruvate is a lachrymator and can degrade over time. 3-Chlorothiobenzamide may contain impurities from its synthesis.[1] 2. Suboptimal reaction temperature: The reaction may be too slow at low temperatures or side reactions may be favored at excessively high temperatures. 3. Incorrect solvent: The polarity of the solvent can significantly impact the reaction rate and solubility of intermediates.[1] 4. Incomplete reaction: Insufficient reaction time. | 1. Verify reactant purity: Use freshly purified ethyl bromopyruvate. Ensure 3-chlorothiobenzamide is pure and dry. Consider synthesizing the thioamide fresh if its quality is uncertain. 2. Optimize temperature: Start with refluxing ethanol as a baseline. Screen other temperatures (e.g., 50 °C, room temperature for extended periods) in small-scale trials. 3. Solvent screening: Ethanol is a common choice. Consider screening other solvents such as methanol, isopropanol, or acetonitrile. For greener approaches, a mixture of ethanol and water can be effective.[1] 4. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. Extend the reaction time if starting materials are still present. |
| Multiple Spots on TLC / Impure Product | 1. Formation of side products: Contamination of the thioamide with the corresponding amide can lead to the formation of an oxazole byproduct. Dimerization or polymerization of reactants is also possible.[1] 2. Formation of isomeric thiazoles: While less common for this specific synthesis, different cyclization pathways can theoretically lead to isomeric products. 3. Unreacted starting materials: Incomplete reaction. | 1. Purify the thioamide: Ensure the 3-chlorothiobenzamide is free of 3-chlorobenzamide. 2. Optimize reaction conditions: Adjusting the temperature or order of addition of reagents may minimize side product formation. 3. Purification: Recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) is a highly effective method for purifying the desired product. Column chromatography can also be employed if recrystallization is insufficient. |
| Product Precipitation Issues | 1. Product is soluble in the reaction solvent: The product may not precipitate upon cooling if it has high solubility in the chosen solvent. 2. Supersaturation: The solution may be supersaturated, preventing crystallization. | 1. Solvent removal: If no precipitate forms upon cooling, remove the solvent under reduced pressure. The resulting crude solid can then be purified by recrystallization. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. Adding an anti-solvent (a solvent in which the product is insoluble, like water) can also induce precipitation. |
| Reaction is Very Slow | 1. Low reaction temperature: The activation energy for the reaction is not being overcome. 2. Lack of catalyst: While often not strictly necessary, a catalyst can significantly increase the reaction rate. | 1. Increase temperature: Gently refluxing the reaction mixture is a common starting point. 2. Consider a catalyst: Acid catalysts like p-toluenesulfonic acid (PTSA) can be used. Green chemistry approaches have also shown success with catalysts like silica-supported tungstosilicic acid or using ultrasound to promote the reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the Hantzsch synthesis of this compound?
The primary reactants are 3-chlorothiobenzamide and an ethyl 2-halo-3-oxobutanoate, most commonly ethyl bromopyruvate.
Q2: How can I prepare 3-chlorothiobenzamide?
3-Chlorothiobenzamide can be synthesized from 3-chlorobenzonitrile by reacting it with sodium hydrosulfide or from 3-chlorobenzamide by treating it with a thionating agent like Lawesson's reagent or phosphorus pentasulfide.
Q3: What is the general mechanism of this Hantzsch thiazole synthesis?
The reaction proceeds via a nucleophilic attack of the sulfur atom from the thioamide onto the alpha-carbon of the ethyl bromopyruvate. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the ketone carbonyl group, and subsequent dehydration to form the aromatic thiazole ring.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most effective method. You should spot the reaction mixture alongside the two starting materials on a silica gel plate. The disappearance of the starting material spots and the appearance of a new, single product spot indicates the reaction is proceeding towards completion. A suitable eluent system would be a mixture of hexane and ethyl acetate.
Q5: What are the expected spectroscopic signatures for this compound?
In the ¹H NMR spectrum, you would expect to see signals for the aromatic protons of the 3-chlorophenyl group, a singlet for the proton on the C5 position of the thiazole ring, and the characteristic quartet and triplet for the ethyl ester group. The ¹³C NMR would show distinct signals for the carbonyl of the ester, the carbons of the thiazole ring, and the carbons of the chlorophenyl ring.
Data Presentation
The following tables summarize data from studies on similar Hantzsch thiazole syntheses, demonstrating the impact of various reaction parameters on product yield. While not specific to the target molecule, they provide a strong basis for optimization.
Table 1: Effect of Solvent on Yield in a Hantzsch-type Thiazole Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Water | Reflux | 5 | ~50 |
| Ethanol | Reflux | 4 | ~75 |
| Methanol | Reflux | 4 | ~70 |
| 1-Butanol | Reflux | 3 | ~80 |
| 2-Propanol | Reflux | 3.5 | ~82 |
| Ethanol/Water (1:1) | Reflux | 3 | ~87 |
Data is representative and compiled from related syntheses for illustrative purposes.[1]
Table 2: Comparison of Conventional Heating vs. Ultrasonic Irradiation
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Conventional Heating | Silica Supported Tungstosilicic Acid | Ethanol/Water (1:1) | 65 °C | 3 h | 87 |
| Ultrasonic Irradiation | Silica Supported Tungstosilicic Acid | Ethanol/Water (1:1) | Room Temp. | 35 min | 90 |
Data is representative and compiled from related syntheses for illustrative purposes.[1]
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
3-Chlorothiobenzamide (1.0 eq.)
-
Ethyl bromopyruvate (1.05 eq.)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chlorothiobenzamide (1.0 eq.) in anhydrous ethanol (approx. 10 mL per gram of thioamide).
-
Slowly add ethyl bromopyruvate (1.05 eq.) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete (as indicated by the consumption of the limiting starting material), allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.
-
To the crude product (either the filtered solid or the residue after evaporation), add deionized water and neutralize with a saturated solution of sodium bicarbonate to quench any remaining acid.
-
Collect the solid product by vacuum filtration, wash thoroughly with deionized water, and air-dry.
-
For further purification, recrystallize the crude product from ethanol or an ethanol/water mixture.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: Experimental workflow for the Hantzsch synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Common side products in thiazole synthesis and their removal
Welcome to the technical support center for thiazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiazoles, with a focus on identifying and removing common side products.
Frequently Asked Questions (FAQs)
Q1: I have multiple spots on my TLC plate after a Hantzsch thiazole synthesis. What are the likely side products?
A1: Multiple spots on a TLC plate following a Hantzsch synthesis typically indicate the presence of one or more of the following common side products in addition to your desired thiazole product:
-
Unreacted Starting Materials: The most common impurities are residual α-haloketone and thioamide.
-
Oxazole: If the thioamide starting material is contaminated with the corresponding amide, an oxazole byproduct can form.[1]
-
Dimerization or Polymerization Products: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation to form dimers or polymers.[1]
-
Isomeric Thiazoles: When using N-monosubstituted thioureas under acidic conditions, a mixture of the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole can be formed.[1]
Q2: My thiazole synthesis reaction has a consistently low yield. What are the potential causes?
A2: Low yields in thiazole synthesis can stem from several factors:
-
Poor Quality of Starting Materials: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming the reactants and reducing the yield of the desired product.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the reaction outcome. It is crucial to optimize these parameters for your specific substrates.
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving a significant amount of unreacted starting materials.
-
Formation of Side Products: As mentioned in Q1, the formation of byproducts consumes starting materials and lowers the yield of the target thiazole.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps if these are not optimized.
Q3: What are some common side products in the Cook-Heilbron thiazole synthesis?
A3: The Cook-Heilbron synthesis, which typically involves the reaction of an α-aminonitrile with a dithioacid or related compound, is a powerful method for preparing 5-aminothiazoles.[2] While specific side product analysis is less commonly reported than for the Hantzsch synthesis, potential impurities can arise from:
-
Hydrolysis of the α-aminonitrile: This can lead to the formation of α-amino acids.
-
Side reactions of the dithioacid: Dithioacids can be unstable and may decompose under the reaction conditions.
-
Formation of N,N'-disubstituted thioureas: If primary or secondary amines are present as impurities or are generated in situ, they can react with isothiocyanates (if used as a reagent) to form stable N,N'-disubstituted thioureas.[3][4][5][6]
Troubleshooting Guides
Problem 1: Identification and Removal of Oxazole Impurities
Symptoms:
-
An additional spot on the TLC plate, often with a similar Rf value to the desired thiazole.
-
NMR spectrum shows signals that cannot be attributed to the thiazole product.
Cause:
-
Contamination of the thioamide starting material with its corresponding amide.
Solutions:
-
Purify the Thioamide: Before starting the synthesis, purify the thioamide by recrystallization to remove any amide impurities.
-
Chromatographic Separation: If the oxazole has already formed, it can often be separated from the thiazole product using column chromatography. Due to the difference in polarity between the sulfur-containing thiazole and the oxygen-containing oxazole, a careful selection of the eluent system should allow for their separation.
Problem 2: Presence of Unreacted Starting Materials
Symptoms:
-
Spots on the TLC corresponding to the α-haloketone and/or thioamide.
-
NMR signals of the starting materials are present in the crude product spectrum.
Cause:
-
Incomplete reaction.
-
Incorrect stoichiometry of reactants.
Solutions:
-
Optimize Reaction Conditions: Increase the reaction time or temperature to drive the reaction to completion. The use of a catalyst, such as p-toluenesulfonic acid (PTSA), can also improve the reaction rate.[1]
-
Adjust Stoichiometry: Ensure the correct molar ratios of the reactants are used. In some cases, using a slight excess of the thioamide can help to consume all of the α-haloketone.
-
Purification: Unreacted starting materials can typically be removed by:
-
Recrystallization: If the solubility profiles of the starting materials and the product are sufficiently different, recrystallization is an effective purification method.
-
Column Chromatography: This is a more general method for separating the product from unreacted starting materials.
-
Problem 3: Formation of Polymeric or Dimeric Byproducts
Symptoms:
-
Baseline streaking or insoluble material observed on the TLC plate.
-
A significant amount of insoluble, often colored, material in the reaction mixture.
-
Broad, unresolved signals in the NMR spectrum.
Cause:
-
Self-condensation of reactive starting materials or intermediates, which can be promoted by high temperatures or prolonged reaction times.
Solutions:
-
Modify Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may minimize the formation of these byproducts.
-
Purification:
-
Filtration: If the polymeric material is insoluble, it can often be removed by simple filtration of the reaction mixture.
-
Column Chromatography: Soluble oligomers can be separated from the desired product by column chromatography.
-
Data Presentation
Table 1: Typical Purity and Yield Data for Purification of a Crude Thiazole Product
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield Loss |
| Recrystallization | 85% | >98% | 15-30% |
| Column Chromatography | 85% | >99% | 10-25% |
Note: Yield loss is highly dependent on the specific compound and the care taken during the purification process. A portion of the product will always remain dissolved in the mother liquor during recrystallization.[7]
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Thiazole Derivative
-
Solvent Selection: Choose a solvent in which the thiazole derivative is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common solvents include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.
-
Dissolution: Place the crude thiazole product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Column Chromatography of a Thiazole Derivative
-
Stationary Phase and Eluent Selection: Silica gel is the most common stationary phase. The eluent system (typically a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate) is chosen based on the polarity of the thiazole and its impurities, as determined by TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent mixture and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed column without any air bubbles.
-
Sample Loading: Dissolve the crude thiazole product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Pre-adsorb the sample onto a small amount of silica gel for dry loading, or carefully apply the concentrated solution directly to the top of the column.
-
Elution: Pass the eluent through the column using gravity or positive pressure (flash chromatography).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-(3-chlorophenyl)thiazole Derivatives
Welcome to the Technical Support Center for the synthesis of 2-(3-chlorophenyl)thiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to assist in your experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of 2-(3-chlorophenyl)thiazole derivatives, primarily focusing on the widely used Hantzsch thiazole synthesis.
Problem 1: Low to No Product Yield
Q: I am getting a very low yield or no desired product in my synthesis of a 2-(3-chlorophenyl)thiazole derivative. What are the possible causes and how can I troubleshoot this?
A: Low yields are a common issue in thiazole synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying problem.
Possible Causes and Solutions:
-
Purity of Starting Materials: The purity of the α-haloketone (e.g., 2-bromo-1-(3-chlorophenyl)ethanone) and the thioamide is critical. Impurities can lead to unwanted side reactions that consume reactants and complicate purification.[1][2]
-
Solution: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or chromatography before use. It is also advisable to use anhydrous solvents, as the presence of water can be detrimental in some cases.[2]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the reaction outcome.[1]
-
Solution: A systematic optimization of reaction conditions is recommended. This can involve screening different solvents, adjusting the reaction temperature, and varying the reaction time.[2][3] Microwave-assisted synthesis can also be explored to potentially reduce reaction times and improve yields.[2][4]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.[1]
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of starting material spots and the appearance of a new product spot will indicate the reaction's progression.[1] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
-
Steric Hindrance: If your specific derivative contains bulky substituents, steric hindrance can decrease the reactivity of the starting materials.[5]
Problem 2: Formation of Multiple Products/Side Reactions
Q: My TLC analysis shows multiple spots after the reaction. What are the likely side products and how can I minimize their formation?
A: The formation of byproducts is a common challenge in Hantzsch thiazole synthesis. Identifying these side products is the first step toward minimizing their formation.
Common Side Products and Minimization Strategies:
-
Unreacted Starting Materials: If the reaction is incomplete, you will observe spots corresponding to the α-haloketone and thioamide.[1]
-
Minimization: As mentioned previously, optimize reaction conditions (time, temperature, catalyst) to drive the reaction to completion.[1]
-
-
Formation of Oxazole: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can form.[1]
-
Minimization: Use a high-purity thioamide.
-
-
Dimerization or Polymerization: Under certain conditions, the reactants or intermediates can undergo self-condensation.[1]
-
Minimization: Adjusting the concentration of reactants and the reaction temperature may help to reduce these side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Hantzsch synthesis of 2-(3-chlorophenyl)thiazoles?
A1: The Hantzsch thiazole synthesis involves the cyclocondensation of an α-haloketone with a thioamide. The mechanism proceeds through an initial nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the ketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[6][7]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is an effective and straightforward technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used for development.[1]
Q3: What are the recommended purification methods for 2-(3-chlorophenyl)thiazole derivatives?
A3: The choice of purification method depends on the physical state and purity of the crude product.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[1] Suitable solvents include ethanol or ethanol/water mixtures.[6]
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is a reliable purification method.
-
Work-up Procedure: A typical work-up involves cooling the reaction mixture, pouring it into cold water to precipitate the crude product, followed by filtration and washing with cold deionized water.[6][7]
Q4: Can catalysts be used to improve the yield and reaction rate?
A4: Yes, various catalysts have been shown to improve the Hantzsch thiazole synthesis. Acid catalysts like p-Toluenesulfonic acid (PTSA) can be employed.[1][8] Additionally, greener synthesis approaches have utilized catalysts such as silica-supported tungstosilicic acid.[8]
Data Presentation
Table 1: Summary of Reaction Conditions for Thiazole Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference(s) |
| Temperature | Reflux (Varies with solvent) | 90-130°C | [2][4] |
| Reaction Time | Several hours to overnight | Minutes | [1][2] |
| Common Solvents | Ethanol, Methanol, 1-Butanol | Ethanol, Water | [1][2][4] |
| Catalysts | p-Toluenesulfonic acid (PTSA) | - | [1][8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole
This protocol is a representative procedure based on established methods for the Hantzsch synthesis. Optimization may be necessary for specific substrates.[6][7]
Materials:
-
2-Bromo-1-(3-chlorophenyl)ethanone
-
Thiourea
-
Absolute Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(3-chlorophenyl)ethanone (1.0 mmol) in absolute ethanol (10-20 mL).
-
Add thiourea (1.2 mmol, 1.2 equivalents) to the solution.[6]
-
Heat the reaction mixture to reflux and monitor the progress using TLC. The reaction time can vary from a few hours to overnight.[1]
-
Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature.[1]
-
Pour the reaction mixture into ice-cold water (50-100 mL) with stirring to precipitate the crude product.[6]
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove unreacted thiourea and other water-soluble impurities.[6]
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain the pure 2-amino-4-(3-chlorophenyl)thiazole.[6]
Visualizations
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: Experimental workflow for Hantzsch thiazole synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision-making flowchart for troubleshooting low yields.
References
Technical Support Center: Recrystallization of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate. The following sections offer detailed experimental protocols, data on solvent selection, and solutions to common issues encountered during the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Based on the structure, which includes an aromatic chlorophenyl group and an ethyl ester, solvents of intermediate polarity are a good starting point. A solvent screen is recommended to identify the optimal choice. Ethanol, ethyl acetate, and toluene, or mixtures thereof, are often suitable for similar compounds.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: There are a few reasons this might occur. First, you may not have added enough solvent. Add small increments of hot solvent until the compound dissolves. Second, the chosen solvent may be a poor solvent for your compound even at high temperatures. If you have added a significant volume of solvent (e.g., >20-30 volumes) and the compound has not dissolved, you should consider a different solvent. It is also possible that insoluble impurities are present, which will not dissolve even with additional solvent. In this case, proceed with a hot filtration step.
Q3: The compound "oiled out" instead of crystallizing. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To remedy this, try one of the following:
-
Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow it to cool slowly.
-
Consider using a lower-boiling point solvent.
-
Employ a solvent/anti-solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise at an elevated temperature until the solution becomes slightly cloudy, then allow it to cool.
Q4: Crystal formation is very slow or does not occur at all. What steps can I take to induce crystallization?
A4: If crystals do not form upon cooling, the solution may be supersaturated or too dilute. Try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of the compound, add a single "seed" crystal to the solution. This will act as a template for further crystallization.
-
Reducing Solvent Volume: If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Lowering the Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or a refrigerator.
Q5: The yield of my recrystallized product is very low. How can I improve it?
A5: A low yield can result from several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound. Excess solvent will lead to a significant amount of the product remaining in the mother liquor. You can attempt to recover a second crop of crystals by evaporating some of the solvent from the filtrate and cooling it again. Also, ensure that the solution is sufficiently cooled before filtration to maximize the precipitation of the product. Premature crystallization during hot filtration can also lead to loss of product; ensure your filtration apparatus is pre-heated.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines the standard procedure for recrystallizing this compound from a single solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent.
-
Heat the mixture on a hot plate to the boiling point of the solvent while stirring.
-
Add small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator until a constant weight is achieved.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is useful if the compound is too soluble in a particular solvent at all temperatures.
Materials:
-
Crude this compound
-
A "good" solvent (in which the compound is very soluble, e.g., Dichloromethane)
-
An "anti-solvent" (in which the compound is poorly soluble, e.g., Hexane)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature or with gentle warming.
-
Addition of Anti-Solvent: While stirring, slowly add the "anti-solvent" dropwise until the solution becomes faintly turbid (cloudy).
-
If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the "anti-solvent."
-
Drying: Dry the purified crystals to a constant weight.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Polarity Index | Solubility at 25°C (g/100mL) | Solubility at Boiling Point (g/100mL) | Suitability for Recrystallization |
| Water | 10.2 | Insoluble | Insoluble | Poor (as single solvent) |
| Ethanol | 5.2 | Sparingly Soluble | Soluble | Good |
| Methanol | 6.6 | Sparingly Soluble | Soluble | Good |
| Ethyl Acetate | 4.4 | Soluble | Very Soluble | Fair (potential for low yield) |
| Acetone | 5.1 | Soluble | Very Soluble | Fair (potential for low yield) |
| Dichloromethane | 3.4 | Very Soluble | Very Soluble | Poor (good for two-solvent system) |
| Toluene | 2.4 | Sparingly Soluble | Soluble | Good |
| Hexane | 0.1 | Insoluble | Sparingly Soluble | Good (as anti-solvent) |
Note: These are estimated values based on the compound's structure and general solubility principles. Experimental verification is recommended.
Visualizations
Caption: Workflow for single solvent recrystallization.
Caption: Troubleshooting guide for failure to crystallize.
Troubleshooting low yields in microwave-assisted thiazole synthesis
Welcome to the technical support center for microwave-assisted thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My microwave-assisted thiazole synthesis is resulting in a very low yield. What are the most common causes?
Low yields in microwave-assisted thiazole synthesis can stem from several factors. The most common culprits include suboptimal reaction conditions, purity of reactants, and issues with the microwave reactor setup itself. Key areas to investigate are:
-
Reaction Parameters: Incorrect temperature, pressure, reaction time, or microwave power can significantly impact the yield. The choice of solvent and catalyst is also crucial.
-
Reactant Quality: The purity of the α-haloketone and the thioamide or thiourea is critical. Impurities can lead to side reactions, and degradation of starting materials can reduce the amount of product formed.
-
Microwave-Specific Issues: Uneven heating (hotspots), potential for arcing with certain materials, and improper sealing of the reaction vessel can all contribute to lower yields.
Q2: I suspect side reactions are occurring. What are some common side products in Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a robust reaction, but side products can form, especially under non-optimized conditions. Some potential side products include:
-
Over-alkylation or di-alkylation products: This can occur if the stoichiometry of the reactants is not carefully controlled.
-
Hydrolysis of the α-haloketone: The presence of water can lead to the hydrolysis of the α-haloketone, reducing its availability for the main reaction.
-
Formation of bis(thiazolyl)methane derivatives: This can happen under certain conditions, leading to more complex and often insoluble byproducts.
-
Decomposition of thioamide/thiourea: At excessively high temperatures, the thioamide or thiourea can decompose, leading to a variety of sulfur-containing impurities.
Q3: How critical is the choice of solvent in microwave-assisted thiazole synthesis?
The choice of solvent is highly critical as it not only needs to dissolve the reactants but also efficiently absorb microwave energy. Polar solvents are generally preferred for microwave synthesis due to their ability to interact with the electromagnetic field and generate heat.[1] Ethanol has been shown to be an effective solvent, providing good yields in shorter reaction times.[1][2] The use of a solvent that is transparent to microwaves with a polar reactant can also be a strategy to ensure direct heating of the reactants.
Q4: Can I perform this reaction without a solvent?
Yes, solvent-free or "dry media" microwave-assisted synthesis is a viable and often advantageous approach.[3] This green chemistry technique can lead to shorter reaction times, higher yields, and simpler work-up procedures.[3] However, the absence of a solvent can sometimes lead to localized overheating or "hotspots," so careful monitoring of the reaction temperature is essential.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield, follow this troubleshooting workflow to identify and resolve the issue.
Caption: A logical workflow for troubleshooting low reaction yields.
Troubleshooting Steps:
-
Verify Reactant and Solvent Purity:
-
α-Haloketones: These can be unstable and should be used when fresh or purified before use. Check for signs of decomposition (discoloration).
-
Thioamides/Thioureas: Ensure they are dry and of high purity.
-
Solvents: Use anhydrous solvents where appropriate to avoid hydrolysis of the α-haloketone.
-
-
Optimize Reaction Conditions:
-
Temperature: This is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to decomposition. A typical starting point is around 70-90°C.[4]
-
Microwave Power: Higher power can lead to faster heating but may also cause localized overheating. A constant power of around 170-210W is often a good starting point.[1][5]
-
Reaction Time: Monitor the reaction progress using TLC to determine the optimal time. Microwave reactions are often complete within 5-30 minutes.[4]
-
Catalyst: An acid catalyst, such as acetic acid (around 20 mol%), can significantly improve yields.[1]
-
-
Inspect Microwave Reactor Setup:
-
Vessel Sealing: Ensure the reaction vessel is properly sealed to maintain pressure and prevent solvent evaporation.
-
Stirring: Adequate stirring is crucial for uniform heating and to prevent the formation of hotspots.
-
Temperature Monitoring: Verify that the temperature sensor is correctly calibrated and positioned to accurately measure the internal reaction temperature.
-
Issue 2: Formation of a Dark, Tarry Substance
The formation of a dark, insoluble tar is a common issue, often indicating product or reactant decomposition.
Caption: Troubleshooting workflow for tar formation.
Troubleshooting Steps:
-
Reduce Reaction Temperature: High temperatures are a primary cause of decomposition. Try running the reaction at a lower temperature, even if it requires a slightly longer reaction time.
-
Shorten Reaction Time: Monitor the reaction closely by TLC and stop the reaction as soon as the starting materials are consumed to prevent over-heating and decomposition of the product.
-
Use Fresh Reactants: Decomposed starting materials can contribute to tar formation. Ensure the purity and stability of your α-haloketone and thioamide.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of microwave-assisted thiazole synthesis, based on literature data.
Table 1: Optimization of Reaction Conditions for Thiazole Synthesis [1]
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) / Power (W) | Time (min) | Yield (%) |
| 1 | Water | - | 70 / 210 | 15 | 42 |
| 2 | Methanol | - | 70 / 210 | 12 | 65 |
| 3 | Acetonitrile | - | 70 / 210 | 10 | 72 |
| 4 | Dichloromethane | - | 70 / 210 | 15 | 58 |
| 5 | Ethanol | - | 70 / 210 | 8 | 78 |
| 6 | Ethanol | Acetic Acid (10) | 70 / 210 | 8 | 82 |
| 7 | Ethanol | Hydrochloric Acid (20) | 70 / 210 | 10 | 62 |
| 8 | Ethanol | Sulfuric Acid (20) | 70 / 210 | 10 | 58 |
| 9 | Ethanol | Acetic Acid (20) | 70 / 210 | 8 | 88 |
| 10 | Ethanol | Acetic Acid (20) | 60 / 140 | 10 | 84 |
| 11 | Ethanol | Acetic Acid (20) | 80 / 280 | 8 | 88 |
Table 2: Comparison of Conventional vs. Microwave Synthesis of 2-Amino-4-phenylthiazole Derivatives [3]
| Compound | Conventional Method Time (hrs) | Conventional Method Yield (%) | Microwave Method Time (min) | Microwave Method Yield (%) |
| 3a | 8 | 70 | 10 | 92 |
| 3b | 9 | 65 | 12 | 88 |
| 3c | 8.5 | 68 | 11 | 90 |
| 3d | 10 | 60 | 15 | 85 |
| 3e | 7 | 72 | 10 | 94 |
| 3f | 9 | 62 | 13 | 87 |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazoles[5]
This protocol describes a general procedure for the synthesis of 2-aminothiazole derivatives.
Materials:
-
Substituted α-bromoketone (1 mmol)
-
Substituted thiourea (1.1 mmol)
-
Ethanol (3 mL)
-
10 mL microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1 mmol), substituted thiourea (1.1 mmol), and ethanol (3 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant power of 170 W for 5-15 minutes. The temperature should be monitored and maintained at approximately 70°C.[5]
-
After the reaction is complete, cool the vial to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid product with cold ethanol.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: One-Pot, Three-Component Microwave-Assisted Synthesis of Thiazolyl-Pyridazinediones[6]
This protocol outlines a more complex, multi-component reaction.
Materials:
-
Maleic anhydride (1 mmol, 0.98 g)
-
Thiosemicarbazide (1 mmol, 0.92 g)
-
Appropriate hydrazonoyl halide (1 mmol)
-
Chitosan (0.1 g)
-
Ethanol (20 mL)
-
Glacial acetic acid (0.5 mL)
-
Microwave reactor
Procedure:
-
To a solution of maleic anhydride (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (20 mL), add glacial acetic acid (0.5 mL).
-
Heat the reaction mixture in a microwave oven at 500 W and 150°C for 2 minutes.[6]
-
Add the appropriate hydrazonoyl halide (1 mmol) and chitosan (0.1 g).
-
Continue to heat the reaction mixture in the microwave oven at 500 W and 150°C for an additional 4-8 minutes, monitoring the reaction progress by TLC.[6]
-
After completion, cool the reaction mixture and process for product isolation and purification.
References
- 1. Advanced mechanisms and applications of microwave-assisted synthesis of carbon-based materials: a brief review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00701H [pubs.rsc.org]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. purkh.com [purkh.com]
Identification of impurities in Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate. The information provided is designed to help identify and resolve issues related to impurities that may be encountered during synthesis and analysis.
Troubleshooting Guide: Identification of Unknown Peaks in HPLC Analysis
The appearance of unexpected peaks during HPLC analysis is a common issue that requires systematic investigation.[1] This guide provides a step-by-step approach to identifying the source of these impurities.
Diagram of the Troubleshooting Workflow for Impurity Identification
Caption: A flowchart outlining the systematic approach to identifying and addressing unknown impurities detected during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in the synthesis of this compound?
A1: Impurities can arise from various sources throughout the manufacturing process.[2] For this compound, synthesized via a Hantzsch-type thiazole synthesis, potential impurities can be categorized as:
-
Starting Material-Related Impurities:
-
Unreacted 3-chloro-thiobenzamide.
-
Unreacted ethyl 2-chloroacetoacetate.
-
Impurities present in the starting materials themselves.
-
-
By-products from Side Reactions:
-
Degradation Products:
-
Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Oxidation or photolytic degradation of the thiazole ring.
-
Q2: My HPLC chromatogram shows a peak with significant tailing. What could be the cause?
A2: Peak tailing is often an indication of secondary interactions between the analyte and the stationary phase, or issues with the column itself.[5] Common causes include:
-
Silanol Interactions: Free silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.
-
Column Overload: Injecting too much sample can lead to poor peak shape.[6]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path.[6]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the compound, it can exist in both ionized and non-ionized forms, leading to tailing.
Q3: I am observing a shift in retention times for my main peak and impurities. What should I check?
A3: Fluctuations in retention times can compromise the reliability of your analytical method.[5] Potential causes include:
-
Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or solvent evaporation can alter its elution strength.
-
Inconsistent Column Temperature: Temperature fluctuations can affect the viscosity of the mobile phase and the kinetics of partitioning.
-
Column Aging: Over time, the stationary phase can degrade, leading to changes in retention characteristics.[5]
-
Pump Issues: An unstable pump flow rate will directly impact retention times.
Q4: How can I tentatively identify an unknown impurity without isolating it?
A4: While isolation and full characterization are ideal, preliminary identification can often be achieved using hyphenated techniques.[7]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for determining the molecular weight of the impurity.[8] High-resolution mass spectrometry (HRMS) can provide the elemental composition, allowing for the determination of the molecular formula.[1]
-
MS/MS (Tandem Mass Spectrometry): By inducing fragmentation of the impurity ion, MS/MS provides structural information that can be used to piece together the molecule's structure.
-
Diode Array Detector (DAD): A DAD can provide the UV-Vis spectrum of the impurity peak, which can be compared to the main compound to see if the chromophore is similar.[1]
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for developing an HPLC method for the analysis of this compound and its potential impurities. Method optimization will likely be required.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL. |
Diagram of the HPLC Experimental Workflow
Caption: A simplified workflow for performing impurity analysis using HPLC.
Protocol 2: LC-MS for Molecular Weight Determination
This protocol outlines the general steps for identifying the molecular weight of an unknown impurity using LC-MS.
-
Develop an LC Method: Utilize an HPLC method similar to the one described above, ensuring that the mobile phase is compatible with mass spectrometry (e.g., using formic acid instead of non-volatile buffers).
-
MS Parameter Optimization:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used. Test both positive and negative ion modes to determine which provides a better signal for the impurity.
-
Mass Range: Set a wide mass range (e.g., 100-1000 m/z) to ensure the parent ion is detected.
-
Source Parameters: Optimize the capillary voltage, cone voltage, and source temperature to achieve maximum sensitivity.
-
-
Data Acquisition: Acquire data in full scan mode to detect all ions present.
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the impurity.
-
Identify the molecular ion peak (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
The mass of this ion will provide the molecular weight of the impurity.
-
Diagram of the Logical Relationship in Impurity Identification
Caption: The hierarchical use of analytical techniques for the comprehensive identification of an unknown impurity.
References
- 1. sgs.com [sgs.com]
- 2. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. ijrti.org [ijrti.org]
Technical Support Center: Overcoming Poor Solubility of Thiazole Derivatives in Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for addressing the poor solubility of thiazole derivatives in biological assays. The inherent aromaticity of the thiazole ring, combined with common lipophilic substitutions, frequently leads to low aqueous solubility, creating significant challenges during in vitro and in vivo studies.[1][2] This guide offers practical strategies and detailed methodologies to overcome these solubility hurdles.
Troubleshooting Guide
Low solubility of thiazole derivatives can manifest in various ways during biological assays, from compound precipitation to inconsistent results. This guide provides a structured approach to identifying and resolving these common issues.
Problem: My thiazole derivative precipitates out of the aqueous assay buffer when I dilute it from a DMSO stock solution.
Question: What is the likely cause of this precipitation, and how can I prevent it?
Answer: This phenomenon, known as "precipitation upon dilution," is a frequent challenge with hydrophobic compounds like many thiazole derivatives.[1] The compound is soluble in the organic stock solvent (e.g., DMSO) but crashes out when the concentration exceeds its solubility limit in the aqueous assay buffer.
Here are several strategies to prevent precipitation, ranging from simple adjustments to more advanced formulation techniques:
| Strategy | Description | Advantages | Considerations |
| Optimize Co-solvent Concentration | Reduce the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in the assay to the lowest effective level.[3] | Simple to implement; minimizes potential solvent-induced artifacts in the assay. | The final co-solvent concentration is typically limited to <0.5% to avoid cytotoxicity or assay interference.[3] |
| Use of Co-solvents | Prepare the stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol.[3] | Can improve the solubility profile in the final aqueous medium. | Requires testing for compatibility with the specific thiazole derivative and the biological assay. |
| Serial Dilution | Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous buffer. | Can help to avoid sudden supersaturation and precipitation. | May be more time-consuming for high-throughput screening. |
| pH Modification | For thiazole derivatives with ionizable groups, adjusting the pH of the assay buffer can significantly increase solubility.[4] | Highly effective for acidic or basic compounds. | The adjusted pH must be compatible with the biological assay and not affect the target's activity. |
| Use of Surfactants | Incorporate non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) into the assay buffer to form micelles that encapsulate the hydrophobic compound.[3] | Effective for highly lipophilic thiazole derivatives. | Surfactants can interfere with some biological assays; careful validation is required. |
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers frequently encounter when working with poorly soluble thiazole derivatives.
Q1: Why are many thiazole derivatives poorly soluble in aqueous solutions?
A1: The low aqueous solubility of many thiazole derivatives is primarily due to their chemical structure. The thiazole ring itself is a planar, aromatic heterocycle. When substituted with lipophilic (fat-loving) groups, such as phenyl or other aromatic rings, the overall hydrophobicity of the molecule increases, leading to poor solubility in water.[1] Additionally, the planarity of these molecules can result in strong crystal lattice energy, making it difficult for water molecules to solvate and dissolve the compound.[5]
Q2: My thiazole derivative is not even soluble in 100% DMSO at my desired stock concentration. What should I do?
A2: While DMSO is a powerful solvent, some highly crystalline or lipophilic thiazole derivatives may have limited solubility even in neat DMSO.[6] Here are a few steps you can take:
-
Gentle Warming and Sonication: Gently warming the solution (e.g., to 37°C) and using a sonicator can help to break up the crystal lattice and facilitate dissolution.[3]
-
Alternative Organic Solvents: Consider other organic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or a co-solvent system.
-
Check Compound Purity: Impurities can sometimes affect solubility. Ensure your compound is of high purity.
Q3: What are some advanced formulation strategies for very challenging thiazole derivatives?
A3: For thiazole derivatives with extremely low solubility that cannot be addressed by simple methods, more advanced formulation strategies may be necessary, especially for in vivo studies:
| Advanced Strategy | Description | Key Advantages |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the poorly soluble thiazole derivative, forming a water-soluble inclusion complex.[7][8] | Can significantly increase aqueous solubility and bioavailability.[9] |
| Nanosuspensions | The particle size of the thiazole derivative is reduced to the nanometer range, which increases the surface area-to-volume ratio and enhances the dissolution rate.[10] | High drug loading is possible; suitable for compounds that are insoluble in both aqueous and organic media. |
| Solid Dispersions | The thiazole derivative is dispersed within a hydrophilic solid carrier (e.g., a polymer like PVP or PEG), which improves wettability and dissolution.[4] | Can convert the drug to a more soluble amorphous state. |
| Lipid-Based Formulations | The compound is dissolved in a lipid-based vehicle, such as oils or self-emulsifying drug delivery systems (SEDDS).[11][12] | Can improve oral bioavailability by utilizing lipid absorption pathways. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This high-throughput assay is useful for the rapid assessment of the solubility of a large number of compounds under specific assay conditions.[1]
Materials:
-
Thiazole derivative stock solution (e.g., 10 mM in 100% DMSO)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of the microplate.
-
Add the aqueous assay buffer to achieve the desired final compound concentration, ensuring the final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
Mix the plate thoroughly.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).
-
Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the presence of precipitated compound.
Protocol 2: Preparation of a Thiazole Derivative-Cyclodextrin Inclusion Complex
This method can be used to prepare a more soluble formulation of a thiazole derivative for use in biological assays.
Materials:
-
Thiazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.
-
Slowly add an excess amount of the thiazole derivative to the HP-β-CD solution while stirring continuously.
-
Continue stirring the suspension at room temperature for 24-48 hours to allow for complex formation.
-
Filter the suspension to remove the undissolved thiazole derivative.
-
Freeze-dry the resulting clear solution to obtain a solid powder of the inclusion complex.
-
The powder can be reconstituted in the aqueous assay buffer to the desired concentration.
Visualizations
Signaling Pathway Diagram
Caption: Impact of poor solubility on a kinase inhibition assay.
Experimental Workflow Diagram
Caption: Decision workflow for selecting a solubilization strategy.
Logical Relationship Diagram
Caption: Key physicochemical properties affecting solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemicaljournals.com [chemicaljournals.com]
- 8. scispace.com [scispace.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Enhancing the Stability of 2-Arylthiazole Compounds
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to identify and mitigate stability issues associated with 2-arylthiazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues encountered with 2-arylthiazole compounds?
A1: The primary stability concerns for 2-arylthiazole derivatives are susceptibility to hydrolysis (especially at alkaline pH), oxidation, and photodegradation.[1][2][3][4] The specific instability depends on the substitution pattern on both the aryl and thiazole rings, the solvent system, and storage conditions.[3][5]
Q2: How does pH affect the stability of my 2-arylthiazole compound?
A2: pH is a critical factor. Many heterocyclic compounds exhibit pH-dependent stability. For instance, certain 2-styrylbenzothiazolium salts are stable in aqueous solutions at a pH below 7 but undergo rapid hydrolysis at a pH of 8 or higher.[1] Acid-catalyzed hydrolysis can also occur.[6][7] It is crucial to determine the pH profile of your specific compound.
Q3: My compound seems to be degrading in the DMSO stock solution. Is this common?
A3: Yes, stability issues in DMSO stock solutions have been reported for certain 2-aminothiazole derivatives.[3] Degradation can involve oxidation, dimerization, or cyclization, which may alter the compound's biological activity.[3] If instability in DMSO is suspected, it is advisable to prepare fresh solutions, store them at -80°C, and minimize storage time. Alternatively, consider using a different solvent if solubility permits.
Q4: What is photodegradation and should I be concerned about it for my compound?
A4: Photodegradation is the breakdown of a compound caused by exposure to light. Some 2-arylthiazole derivatives can be susceptible to this. If your experimental setup involves exposure to light, or if the compound will be formulated into a product exposed to light, photostability testing is recommended.[8] Standard guidelines for photostability testing are described by the International Council for Harmonisation (ICH) in guideline Q1B.[9]
Q5: How can I improve the stability of my 2-arylthiazole compound?
A5: Stability can be enhanced through two main approaches:
-
Structural Modification: Introducing different functional groups can intrinsically stabilize the molecule. For example, adding electron-withdrawing groups or halogens like fluorine can sometimes enhance stability and modulate biological activity.[10][11]
-
Formulation and Handling: Optimizing the formulation by controlling pH with buffers, adding antioxidants, using light-protective packaging, and choosing appropriate solvents can significantly improve stability.[4][8]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: I'm observing a new, unexpected peak in my HPLC analysis after storing my compound in an aqueous buffer.
-
Question: What could be causing this new peak?
-
Question: How can I confirm if it's a hydrolysis product?
-
Answer: Perform a forced degradation study. Intentionally expose your compound to acidic and basic conditions (e.g., 0.1 M HCl and 0.1 M NaOH) and monitor the formation of the new peak by HPLC over time. If the peak increases under these conditions, it is very likely a hydrolysis product. You can use LC-MS to determine the mass of the degradant and help elucidate its structure.
-
-
Question: How can I prevent this degradation?
-
Answer:
-
Identify a Stable pH Range: Determine the pH-rate profile of your compound to find the pH at which it is most stable. Formulate your buffers in this pH range.
-
Control Temperature: Store your solutions at lower temperatures (e.g., 2-8°C or frozen) to slow the rate of hydrolysis.[4]
-
Lyophilization: If the compound is intended for long-term storage, consider lyophilizing it from a slightly acidic solution and reconstituting it just before use.
-
-
Problem 2: The measured activity of my compound is inconsistent between experiments.
-
Question: Why is my bioassay giving variable results?
-
Answer: Inconsistent activity can be a sign of compound instability under your specific assay conditions. Degradation can occur in the stock solution (e.g., DMSO) or in the aqueous assay medium over the course of the experiment.[3] Oxidation is another possibility, especially if the assay medium is exposed to air for extended periods.[2]
-
-
Question: What steps can I take to troubleshoot this?
-
Answer: Use the following workflow to systematically identify the source of instability.
-
Data on Factors Influencing Stability
The stability of 2-arylthiazole derivatives is highly dependent on their structure and the surrounding environment. The following table summarizes key factors and their general effects.
| Factor | Condition | General Effect on Stability | Potential Strategy for Enhancement |
| pH | Alkaline (pH > 8) | Increased risk of hydrolysis for certain derivatives.[1] | Maintain solutions at a neutral or slightly acidic pH where the compound is most stable. |
| Acidic (pH < 4) | Can catalyze hydrolysis.[6] | Determine the pH-stability profile to find the optimal pH range. | |
| Solvent | DMSO | Can cause degradation (oxidation, dimerization) for some 2-aminothiazoles over time.[3] | Use freshly prepared stock solutions; store at -80°C; consider alternative solvents like ethanol or DMF. |
| Light | UV or visible light | Can cause photodegradation.[8] | Store compounds and solutions in amber vials or protect from light with aluminum foil. |
| Temperature | Elevated temperature | Increases the rate of all degradation reactions.[4] | Store materials at recommended temperatures (e.g., refrigerated or frozen). |
| Oxygen | Atmospheric oxygen | Risk of oxidative degradation.[2] | Purge solutions with an inert gas (N₂ or Ar); consider adding antioxidants (e.g., BHT, Vitamin E). |
| Structure | Substituents | Electron-donating or -withdrawing groups alter the electronic properties of the thiazole ring, affecting its susceptibility to nucleophilic or electrophilic attack. | Introduce stabilizing groups (e.g., halogens) through medicinal chemistry efforts.[10] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is used to rapidly assess the intrinsic stability of a 2-arylthiazole compound and identify potential degradation pathways.
1. Materials:
-
2-arylthiazole compound
-
Stock solution of the compound (e.g., 1 mg/mL in ACN or MeOH)
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ (v/v)
-
HPLC system with UV or MS detector
-
pH meter, water bath, photostability chamber
2. Procedure:
-
Preparation: For each condition (acid, base, oxidation, thermal, photo), prepare a sample by diluting the stock solution with the respective stressor solution to a final concentration of ~100 µg/mL. Prepare a control sample diluted with the solvent used for the stock solution.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 6, and 24 hours.
-
Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at room temperature for 2, 6, and 24 hours.
-
Before injection, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
-
Oxidation:
-
Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 2, 6, and 24 hours.
-
-
Photostability:
-
Spread a thin layer of the solid compound in a petri dish or prepare a solution in a quartz cuvette.
-
Expose to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[9]
-
Analyze the sample after exposure.
-
-
Analysis:
-
At each time point, inject the samples into the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradants).
-
Calculate the percentage degradation. Mass balance should be assessed to ensure all major degradants are detected.
-
Visualization of Stabilization Strategies
When instability is confirmed, a logical approach is needed to select the appropriate stabilization method. This can involve either modifying the molecule itself or changing its environment (formulation).
References
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. The oxidative degradation of 2-mercaptobenzothiazole at the interface of beta-MnO2 and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in the synthesis of thiazole esters
Welcome to the technical support center for thiazole ester synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing byproduct formation during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of thiazole esters, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Thiazole Ester
Q1: I am getting a low yield in my Hantzsch thiazole synthesis. What are the potential causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis of thiazole esters can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Purity of Starting Materials: Impurities in your α-haloketone or thioamide can interfere with the reaction, leading to side product formation and a lower yield of the desired thiazole.[1]
-
Action: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Ensure you are using the correct stoichiometry; sometimes, a slight excess of the thioamide can be beneficial.[1]
-
-
Reaction Conditions: The choice of solvent, temperature, and reaction time are critical.
-
Solvent: The reaction medium plays a key role.[2] While traditional methods often use organic solvents, greener alternatives like water, glycerol, or ionic liquids have shown to be effective and can sometimes improve yields.[3][4]
-
Temperature: Excessively high temperatures can lead to decomposition and the formation of byproducts.[1] For conventional heating, refluxing for several hours is common.[1] Microwave-assisted synthesis can significantly shorten reaction times to minutes and may be conducted at temperatures around 90-130°C.[1][5]
-
Action: Perform small-scale solvent and temperature screening to identify the optimal conditions for your specific substrates.
-
-
Alternative Methods: If optimizing the Hantzsch synthesis doesn't improve the yield sufficiently, consider alternative, greener synthetic routes. These include multi-component, one-pot reactions and the use of recyclable catalysts.[3][6]
Issue 2: Formation of Significant Byproducts
Q2: My reaction mixture shows multiple spots on TLC, indicating significant byproduct formation. What are these byproducts and how can I minimize them?
A2: Byproduct formation is a common challenge. While specific byproducts can vary based on substrates and conditions, some general strategies can help minimize their formation.
-
Common Byproducts: In the synthesis of 2-aminothiazoles, the formation of a dithiazolyl ether byproduct can occur, especially under certain conditions. Other side reactions may arise from the reactivity of the starting materials.
-
Minimizing Byproducts:
-
Control of Reaction Conditions: As with low yields, carefully controlling temperature and reaction time can prevent the formation of degradation products.
-
Green Solvents: Using alternative reaction media like glycerin can lead to cleaner reaction profiles and excellent yields without the need for a catalyst.[4]
-
One-Pot Procedures: One-pot syntheses, where sequential reactions are carried out in a single reactor, can minimize the handling of intermediates and potentially reduce byproduct formation. A one-pot procedure for the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate and N-bromosuccinimide has been reported to give good yields.[7]
-
Issue 3: Difficulty in Purifying the Thiazole Ester
Q3: I am struggling to purify my thiazole ester product using column chromatography. What can I do?
A3: Purification of thiazole derivatives can be challenging. Here are some troubleshooting tips for column chromatography:[8]
-
Compound Not Moving from the Origin:
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. Common solvent systems for thiazole derivatives include mixtures of hexane with ethyl acetate, acetone, or methanol. For very polar compounds, a mixture of dichloromethane and methanol can be effective.[8]
-
-
Compound Streaking on the TLC Plate:
-
Possible Cause: The compound is acidic or basic. Thiazoles can be basic due to the nitrogen atom.
-
Solution: Add a small amount of a modifier to the eluent. For basic compounds like many thiazoles, adding a small amount of triethylamine (e.g., 0.1-1%) to the solvent system can improve the peak shape.[8]
-
-
Water-Soluble Thiazolium Salts:
Data Presentation
The following tables summarize quantitative data from various synthetic protocols for thiazole esters, allowing for easy comparison of reaction conditions and yields.
Table 1: Comparison of Different Synthetic Methods for Thiazole Derivatives
| Method | Starting Materials | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| Hantzsch Synthesis | α-Haloketones + Thioamides | Various | Varies | Good to excellent | [3][5] |
| Microwave-assisted | Thioamides + α-Haloketones | Ethanol | 60°C, 35-45 min | 80-85 | [5] |
| Catalyst-free | 2-Bromo ketones + Thiourea compounds | Glycerin | Room temp, 2 hours | Excellent | [4] |
| One-pot Synthesis | Ethyl acetoacetate + NBS + Thiourea | Water-mediated | Mild | 72 | [7] |
Table 2: Influence of Solvent and Base on Thiazole Synthesis Yield
| Solvent | Base | Yield (%) | Reference |
| THF/DMF | Et3N | 70-75 (one-pot) | [2] |
| Ethanol | EtONa | Moderate | [2] |
| Acetic Acid | AcONa | Lower | [2] |
| Dioxane | Pyridine | Lower | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments in thiazole ester synthesis.
Protocol 1: General Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a general example of the Hantzsch synthesis.[9]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add methanol (5 mL) and a stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Work-up:
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
-
Isolation:
-
Filter the mixture through a Buchner funnel.
-
Rinse the filter cake with water.
-
-
Drying: Spread the collected solid on a tared watch glass and let it air dry.
-
Characterization: Once dry, determine the mass of the product, calculate the percent yield, and determine the melting point. Analyze the product by TLC using a 50% ethyl acetate/50% hexane mobile phase.[9]
Protocol 2: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol describes an efficient one-pot synthesis.[7]
-
Starting Materials: This method uses ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea.
-
Reaction: The reaction is carried out in a water-mediated solvent system under mild conditions. (Detailed step-by-step procedure would require consulting the original reference).
-
Outcome: This one-pot procedure is reported to have a significantly improved overall yield (72%) compared to the traditional two-step synthesis (<11%).[7]
Mandatory Visualizations
Diagram 1: Hantzsch Thiazole Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bepls.com [bepls.com]
- 4. acgpubs.org [acgpubs.org]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
Validation & Comparative
Spectroscopic Validation of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comparative analysis of the spectroscopic data for Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate , a potentially pharmacologically active thiazole derivative. To offer a clear benchmark for its structural validation, we compare its predicted spectroscopic characteristics with experimentally obtained data for a structurally related and well-characterized compound, Ethyl 2-amino-4-methylthiazole-5-carboxylate .
This guide will delve into the key spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS)—that are instrumental in the unequivocal elucidation of molecular structures. Detailed experimental protocols are provided to ensure reproducibility, and all quantitative data are summarized in clear, comparative tables.
Comparative Spectroscopic Data
The following tables present a side-by-side comparison of the experimental spectroscopic data for Ethyl 2-amino-4-methylthiazole-5-carboxylate and the predicted data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | Ethyl 2-amino-4-methylthiazole-5-carboxylate (Experimental) | This compound (Predicted) |
| N-H Stretch (amine) | 3400-3250 cm⁻¹ (broad) | N/A |
| C-H Stretch (aromatic) | ~3100 cm⁻¹ | 3100-3000 cm⁻¹ |
| C-H Stretch (aliphatic) | 2980-2850 cm⁻¹ | 2980-2850 cm⁻¹ |
| C=O Stretch (ester) | ~1710 cm⁻¹ | ~1715 cm⁻¹ |
| C=N Stretch (thiazole) | ~1620 cm⁻¹ | ~1610 cm⁻¹ |
| C=C Stretch (aromatic/thiazole) | 1600-1450 cm⁻¹ | 1600-1450 cm⁻¹ |
| C-O Stretch (ester) | 1300-1100 cm⁻¹ | 1300-1100 cm⁻¹ |
| C-Cl Stretch | N/A | 800-600 cm⁻¹ |
Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Proton | Ethyl 2-amino-4-methylthiazole-5-carboxylate (Experimental)[1] | This compound (Predicted) |
| -CH₃ (thiazole) | 2.36 ppm (s, 3H) | N/A |
| -NH₂ (amine) | 7.69 ppm (s, 2H) | N/A |
| Thiazole-H | N/A | ~8.1 ppm (s, 1H) |
| Aromatic-H | N/A | 7.4-8.0 ppm (m, 4H) |
| -OCH₂CH₃ (quartet) | 4.13 ppm (q, 2H) | ~4.4 ppm (q, 2H) |
| -OCH₂CH₃ (triplet) | 1.19 ppm (t, 3H) | ~1.4 ppm (t, 3H) |
Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
| Carbon | Ethyl 2-amino-4-methylthiazole-5-carboxylate (Experimental)[1] | This compound (Predicted) |
| -CH₃ (thiazole) | 17.12 ppm | N/A |
| -OCH₂C H₃ | 14.32 ppm | ~14.5 ppm |
| -OC H₂CH₃ | 59.72 ppm | ~61.0 ppm |
| Thiazole C5 | 107.34 ppm | ~120.0 ppm |
| Aromatic C | N/A | 125.0-135.0 ppm |
| Thiazole C4 | 159.34 ppm | ~145.0 ppm |
| C=O (ester) | 161.95 ppm | ~162.0 ppm |
| Thiazole C2 | 170.21 ppm | ~168.0 ppm |
Table 4: Mass Spectrometry Data
| Ion | Ethyl 2-amino-4-methylthiazole-5-carboxylate (Experimental)[1] | This compound (Predicted) |
| [M]+ | Not reported | 267/269 (due to ³⁵Cl/³⁷Cl isotopes) |
| [M+H]+ | 187 m/z | 268/270 (due to ³⁵Cl/³⁷Cl isotopes) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is utilized.
-
Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).
-
Analysis: The absorption bands are analyzed to identify the presence of specific functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to one peak per unique carbon atom.
-
Analysis:
-
¹H NMR: The chemical shift (δ, in ppm) indicates the electronic environment of the protons. The integration of the peaks gives the ratio of the number of protons. The splitting pattern (multiplicity) provides information about the number of neighboring protons.
-
¹³C NMR: The chemical shift (δ, in ppm) indicates the type of carbon atom (e.g., alkyl, aromatic, carbonyl).
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is employed.
-
Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate charged molecules.
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Analysis: The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information. For compounds containing chlorine, the characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) is a key diagnostic feature.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow of spectroscopic validation and the relationship between the different techniques.
Caption: Workflow for the synthesis and spectroscopic validation of a novel compound.
Caption: How different spectroscopic techniques probe molecular structure.
References
Structure-activity relationship (SAR) of 2-(chlorophenyl)thiazole analogs
A comparative guide to the structure-activity relationship (SAR) of 2-(chlorophenyl)thiazole analogs is presented below, with a focus on their anticancer and enzyme inhibitory activities. This guide is intended for researchers, scientists, and professionals in drug development, providing a consolidated overview of key findings, experimental data, and methodologies.
Anticancer Activity of 2-(Chlorophenyl)thiazole Analogs
The 2-(chlorophenyl)thiazole scaffold is a recurring motif in the design of novel anticancer agents. The position of the chloro substituent on the phenyl ring, along with other structural modifications, significantly influences the cytotoxic potency and selectivity of these compounds against various cancer cell lines.
Structure-Activity Relationship Summary
The anticancer activity of 2-(chlorophenyl)thiazole analogs is modulated by the nature and position of substituents on both the thiazole and the phenyl rings. Key observations from various studies indicate that:
-
Position of the Chloro Group: The placement of the chlorine atom on the phenyl ring (ortho, meta, or para) can significantly impact biological activity. For instance, some studies have shown that a 4-chlorophenyl substitution leads to high activity in certain series of compounds[1].
-
Substituents on the Thiazole Ring: Modifications at other positions of the thiazole ring, such as the C4 and C5 positions, as well as the 2-amino group, are crucial for potency. For example, the presence of a 2-aminothiazole moiety is a common feature in many biologically active compounds[2].
-
Hybrid Molecules: Incorporating the 2-(chlorophenyl)thiazole moiety into larger, hybrid molecules, such as those combined with pyrazoline or other heterocyclic systems, has been a successful strategy to enhance anticancer effects[3].
The following diagram illustrates the general structure and key modification points for SAR studies of 2-(chlorophenyl)thiazole analogs.
Caption: Key modification sites influencing the SAR of 2-(chlorophenyl)thiazole analogs.
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative 2-(chlorophenyl)thiazole analogs against various human cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 3e | Thiazole derivative with a 3-chloro-4-nitrophenyl ring and a 4-chlorophenyl ring | Various (NCI-60) | Potent cytotoxic potential | [4] |
| 6d | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 (Leukemia) | Comparable to Dasatinib | [5][6] |
| MCF-7 (Breast) | 20.2 | [5] | ||
| HT-29 (Colon) | 21.6 | [5] | ||
| 11c, 6g | Chlorine-containing thiazole derivatives | HepG-2, HCT-116, MCF-7 | Most potent in the series | [7] |
| 4c | 2-[2-[4-Hydroxy-3-chlorobenzylidene hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |
| HepG2 (Liver) | 7.26 ± 0.44 | [8] | ||
| 7b | 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole | Anticonvulsant activity screen | Protective in seizure models | [1] |
Enzyme Inhibitory Activity
Certain 2-(chlorophenyl)thiazole analogs have been investigated as inhibitors of specific enzymes implicated in disease pathogenesis, such as protein kinases and vascular adhesion protein-1 (VAP-1).
Kinase Inhibition
The 2-aminothiazole scaffold is a well-established template for designing kinase inhibitors.[6] Dasatinib, a potent pan-Src kinase inhibitor, features a modified 2-aminothiazole core, highlighting the importance of this chemical class in targeting kinases.
The signaling pathway for a generic kinase inhibitor is depicted below.
Caption: General signaling pathway illustrating kinase inhibition.
Vascular Adhesion Protein-1 (VAP-1) Inhibition
Novel thiazole derivatives have been synthesized and evaluated as inhibitors of VAP-1, a target for diabetic macular edema. A specific analog, compound 35c , which contains a chlorophenyl moiety, demonstrated potent inhibitory activity against both human and rat VAP-1.[9]
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| Dasatinib analog | Pan-Src Kinase | Subnanomolar to nanomolar | [6] |
| 3b | PI3Kα | 86 ± 5 | [4] |
| mTOR | 221 ± 14 | [4] | |
| 4c | VEGFR-2 | 150 | [8] |
| 35c | Human VAP-1 | 20 | [9] |
| Rat VAP-1 | 72 | [9] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are outlines of common assays used to evaluate the biological activity of 2-(chlorophenyl)thiazole analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the antiproliferative activity of compounds against cancer cell lines.[7][8]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG-2, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 2-(chlorophenyl)thiazole analogs and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
The following diagram outlines the workflow of the MTT assay.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Kinase Inhibition Assay
Enzymatic assays are used to determine the direct inhibitory effect of compounds on specific kinases.
-
Assay Components: The assay mixture typically includes the purified kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The mixture is incubated at a specific temperature for a set period to allow for the phosphorylation of the substrate by the kinase.
-
Reaction Termination: The reaction is stopped, often by the addition of a stop solution.
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
-
IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.
Conclusion
The 2-(chlorophenyl)thiazole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The structure-activity relationship studies highlighted in this guide demonstrate that subtle structural modifications can lead to significant changes in biological activity and target selectivity. The provided data and experimental protocols offer a valuable resource for researchers aiming to design and synthesize new, more potent and selective 2-(chlorophenyl)thiazole analogs. Further research, including in vivo efficacy studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this class of compounds. warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the biological activity of ortho-, meta-, and para-chlorophenyl thiazoles
A Comparative Analysis of the Biological Activity of Ortho-, Meta-, and Para-Chlorophenyl Thiazole Analogs as Antimicrobial Agents
This guide provides a detailed comparison of the biological activity of ortho-, meta-, and para-isomers of chlorophenyl-containing thiazole analogs, focusing on their antimicrobial properties. The data presented is synthesized from studies on isoamphipathic antibacterial molecules, which serve as a model for understanding the influence of chlorine's positional isomerism on the phenyl ring of thiazole-like structures. This information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development of this class of compounds.
Quantitative Data Summary
The antimicrobial efficacy of the ortho-, meta-, and para-chlorophenyl thiazole analogs was evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was determined for each isomer.
| Compound Isomer | Gram-Positive Bacteria | Gram-Negative Bacteria |
| S. epidermidis (MIC µg/mL) | S. aureus (MIC µg/mL) | |
| Ortho-Isomer (IAM-1) | 1 | 2 |
| Meta-Isomer (IAM-2) | 1 | 2 |
| Para-Isomer (IAM-3) | 1 | 2 |
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Ortho-, Meta-, and Para-Chlorophenyl Thiazole Analogs. The meta and para isomers generally exhibited stronger activity against Gram-negative bacteria compared to the ortho isomer.[1]
In addition to antibacterial activity, the toxicity of these isomers to mammalian cells was assessed by measuring their hemolytic activity (HC50), the concentration at which 50% of red blood cells are lysed. A higher HC50 value indicates lower toxicity.
| Compound Isomer | Hemolytic Activity (HC50 µg/mL) |
| Ortho-Isomer (IAM-1) | 650 |
| Meta-Isomer (IAM-2) | 98 |
| Para-Isomer (IAM-3) | 160 |
Table 2: Comparative Hemolytic Activity of Ortho-, Meta-, and Para-Chlorophenyl Thiazole Analogs. The ortho isomer demonstrated significantly lower toxicity towards mammalian red blood cells compared to the meta and para isomers, indicating a better selectivity profile.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the ortho-, meta-, and para-chlorophenyl thiazole analogs was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds were serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.
Hemolytic Assay
The toxicity of the compounds towards mammalian cells was evaluated by measuring their ability to lyse human red blood cells (hRBCs).
-
hRBC Preparation: Freshly collected human red blood cells were washed three times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 4% (v/v).
-
Compound Incubation: The hRBC suspension was incubated with various concentrations of the test compounds at 37°C for 1 hour.
-
Centrifugation: The samples were centrifuged to pellet the intact hRBCs.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant was measured spectrophotometrically at a wavelength of 540 nm.
-
HC50 Calculation: The HC50 value was calculated as the concentration of the compound that caused 50% hemolysis compared to a positive control (Triton X-100, which causes 100% hemolysis).[1]
Visualizations
Proposed Mechanism of Action: Bacterial Membrane Disruption
The primary mechanism of antibacterial action for these amphipathic molecules is believed to be the disruption of the bacterial cell membrane integrity. The positional isomerism influences how the molecules interact with and insert into the lipid bilayer, leading to differences in activity and selectivity.
Caption: Positional isomers interact differently with bacterial vs. mammalian membranes.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of the chlorophenyl thiazole analogs.
Caption: Standard broth microdilution method for determining MIC values.
Conclusion
The positional isomerism of the chloro-substituent on the phenyl ring of thiazole analogs significantly impacts their biological activity. While the meta and para isomers show slightly better or equivalent efficacy against Gram-negative bacteria, the ortho isomer displays a markedly superior safety profile with significantly lower hemolytic activity.[1] This suggests that the ortho-substituted compound has a greater selectivity for bacterial over mammalian cells.[1] These findings highlight the importance of subtle structural modifications in drug design and provide a strong rationale for further investigation of ortho-chlorophenyl thiazole derivatives as potential antimicrobial agents.
References
The Uncharted Territory of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate: A Comparative Look at Thiazole-Based Kinase Inhibitors
A detailed investigation into the kinase inhibitory properties of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate reveals a scarcity of publicly available data directly characterizing its activity against specific kinases. While the thiazole scaffold is a well-established pharmacophore in the development of potent kinase inhibitors, this particular derivative remains largely unexplored in the scientific literature as a direct kinase-targeting agent. This guide, therefore, aims to provide a broader comparative context by examining the performance of other reported thiazole-containing kinase inhibitors, offering researchers and drug development professionals a valuable reference for this important class of compounds.
The MAPK/ERK signaling cascade is a pivotal pathway in cellular proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in key kinases like BRAF, MEK, and ERK, is a hallmark of many cancers.[2][3] This has led to the development of numerous kinase inhibitors targeting these proteins. Thiazole derivatives have emerged as a promising structural motif for the development of such inhibitors, demonstrating activity against a range of kinases.[4]
While direct data for this compound is lacking, studies on analogous compounds with the 2-phenylthiazole core have shown cytotoxic effects against various cancer cell lines. For instance, derivatives with phenyl and 4-chlorophenyl substitutions have demonstrated notable cytotoxic activity against HeLa cells.[5] Furthermore, other thiazole-based compounds have been specifically designed and evaluated as inhibitors of kinases such as VEGFR-2, p38 MAP kinase, and Aurora A kinase, highlighting the versatility of this heterocyclic ring in kinase inhibitor design.
Comparative Analysis of Thiazole-Based Kinase Inhibitors
To provide a useful comparison for researchers, the following table summarizes the reported activities of several thiazole-containing kinase inhibitors against their respective targets. This data, gathered from various studies, showcases the potential of the thiazole scaffold.
| Compound Class/Derivative | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference |
| 4-phenyl-5-pyridyl-1,3-thiazole analogues | p38 MAP kinase | Varies | THP-1 | [6] |
| 2-aminothiazole derivative (Dasatinib) | Pan-Src family kinases, Abl | <1 - 1 | Various | [7] |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (precursor) | Aurora A | - | MCF-7 | [8] |
| Thiazole-based derivatives | VEGFR-2 | 51.09 | MDA-MB-231 | [9] |
| Thiazole-integrated pyrrolotriazinones | PI3K | 75 | MCF-7, A549, HepG2 |
Signaling Pathways and Experimental Workflows
To visualize the context of kinase inhibition and the general process of inhibitor evaluation, the following diagrams are provided.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Validation of In Vitro Results with In Silico Predictions for Thiazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integration of computational and experimental approaches is a cornerstone of modern drug discovery. This guide provides a comprehensive cross-validation of in vitro experimental data with in silico predictions for a series of thiazole compounds, offering an objective comparison of their performance and the methodologies employed. Thiazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide aims to equip researchers with the necessary information to navigate the synergistic landscape of computational and benchtop research in the context of thiazole-based drug development.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data from various studies, comparing the in silico predictions with in vitro experimental results for different thiazole derivatives across various biological activities.
Table 1: Anticancer Activity of Thiazole Derivatives against MCF-7 and HepG2 Cancer Cell Lines
| Compound ID | In Silico Target | Predicted Binding Affinity | In Vitro Assay | IC50 (µM) - MCF-7 | IC50 (µM) - HepG2 | Reference |
| 4a | Aromatase, EGFR, CDK2, Bcl-2 | Good binding affinity predicted | MTT Assay | 12.7 ± 0.77 | 6.69 ± 0.41 | [3] |
| 4b | Aromatase, EGFR, CDK2, Bcl-2 | Moderate binding affinity predicted | MTT Assay | 31.5 ± 1.91 | 51.7 ± 3.13 | [3] |
| 4c | Aromatase, EGFR, CDK2, Bcl-2 | High binding affinity predicted | MTT Assay | 2.57 ± 0.16 | 7.26 ± 0.44 | [3] |
| 5 | Aromatase, EGFR, CDK2, Bcl-2 | Moderate binding affinity predicted | MTT Assay | 28.0 ± 1.69 | 26.8 ± 1.62 | [3] |
| Staurosporine | N/A | N/A | MTT Assay | 6.77 ± 0.41 | 8.4 ± 0.51 | [3] |
EGFR: Epidermal Growth Factor Receptor; CDK2: Cyclin-Dependent Kinase 2; Bcl-2: B-cell lymphoma 2.
Table 2: Tubulin Polymerization Inhibitory Activity of Thiazole Derivatives
| Compound ID | In Silico Target | Predicted Binding Interactions | In Vitro Assay | IC50 (µM) | Reference |
| 5c | Tubulin | Favorable | Tubulin Polymerization Assay | 2.95 ± 0.18 | [4] |
| 7c | Tubulin | Excellent | Tubulin Polymerization Assay | 2.00 ± 0.12 | [4] |
| 9a | Tubulin | Excellent | Tubulin Polymerization Assay | 2.38 ± 0.14 | [4] |
| Combretastatin A-4 | Tubulin | N/A | Tubulin Polymerization Assay | 2.96 ± 0.18 | [4] |
Table 3: Anti-inflammatory Activity of Thiazole Derivatives
| Compound ID | In Silico Target | Predicted Binding Interactions | In Vitro Assay | IC50 (µM) - COX-2 | IC50 (µM) - 5-LOX | Reference |
| 6l | COX-2, 5-LOX | Significant protein-ligand interaction | Enzyme Inhibition Assay | 0.09 | 0.38 | [5] |
COX-2: Cyclooxygenase-2; 5-LOX: 5-Lipoxygenase.
Experimental and Computational Protocols
A detailed understanding of the methodologies is crucial for the critical evaluation and replication of research findings.
In Vitro Experimental Protocols
1. MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3][4]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3][4]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the thiazole compounds for a specified period (e.g., 48 hours).[3]
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3][6]
2. Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[4]
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter is prepared.
-
Compound Addition: The thiazole compounds are added to the reaction mixture.
-
Measurement: The change in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of tubulin polymerization against the compound concentration.[4]
3. Enzyme Inhibition Assays (COX-2/5-LOX)
These assays determine the inhibitory effect of compounds on specific enzymes.[5]
-
Enzyme Preparation: Recombinant human COX-2 and 5-LOX enzymes are used.
-
Assay Procedure: The thiazole compounds are pre-incubated with the enzyme before the addition of the substrate (e.g., arachidonic acid).
-
Detection: The product formation is measured using a suitable detection method, such as spectrophotometry or ELISA.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.[5]
In Silico Prediction Protocols
1. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[3][7]
-
Protein and Ligand Preparation: The 3D structures of the target protein and the thiazole compounds are prepared. This involves adding hydrogen atoms, assigning charges, and minimizing the energy.
-
Docking Simulation: A docking program (e.g., AutoDock, MOE) is used to predict the binding poses of the ligands in the active site of the protein.[7][8]
-
Scoring and Analysis: The binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein are then analyzed.
2. ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to estimate the pharmacokinetic and toxicological properties of compounds.[9]
-
Descriptor Calculation: Molecular descriptors that encode the physicochemical properties of the thiazole compounds are calculated.
-
Model Application: The calculated descriptors are used as input for predictive models to estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity.
-
Analysis: The predicted ADMET properties are analyzed to assess the drug-likeness of the compounds.[9]
Visualizing the Workflow and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and signaling pathways involved.
Caption: A typical workflow for cross-validating in silico predictions with in vitro experimental data.
Caption: Inhibition of the EGFR signaling pathway by a thiazole compound.
Conclusion
The cross-validation of in silico predictions with in vitro experimental data is a powerful strategy in the early stages of drug discovery. As demonstrated with thiazole compounds, computational methods can effectively guide the synthesis and prioritization of candidates for experimental testing, thereby accelerating the identification of promising new therapeutic agents. While in silico models provide valuable insights, in vitro assays remain the gold standard for confirming biological activity. The synergistic use of both approaches, as outlined in this guide, offers a robust framework for efficient and successful drug development.
References
- 1. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to the Purity Assessment of Synthesized Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate
For researchers and professionals in drug development, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of standard analytical methodologies for determining the purity of synthesized Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Detailed experimental protocols, comparative data, and decision-making workflows are presented to aid in the selection of appropriate analytical techniques.
Synthesis Overview
The target compound, this compound, is commonly synthesized via the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thioamide. For the purpose of this guide, the synthesis proceeds by reacting ethyl 2-chloroacetoacetate with 3-chlorothiobenzamide. Potential impurities may arise from unreacted starting materials, side-products from competing reactions, or residual solvents used during purification.
As a point of comparison, this guide will also consider a structurally similar alternative, Ethyl 2-phenylthiazole-4-carboxylate , which lacks the chloro-substituent on the phenyl ring. This allows for an evaluation of how minor structural modifications can influence analytical outcomes.
Core Purity Assessment Techniques
A multi-faceted approach is essential for a comprehensive purity profile. The most effective strategies combine chromatographic separation with spectroscopic identification. The primary techniques include Thin-Layer Chromatography (TLC) for preliminary checks, High-Performance Liquid Chromatography (HPLC) for quantification, Nuclear Magnetic Resonance (NMR) for structural confirmation and quantification, and Mass Spectrometry (MS) for molecular weight verification and impurity identification.[2][3]
Comparative Data Summary
The following tables summarize the expected quantitative data for the target compound and its non-chlorinated analogue. These values serve as benchmarks for evaluating experimental results.
Table 1: Physicochemical and Chromatographic Properties
| Parameter | This compound | Ethyl 2-phenylthiazole-4-carboxylate (Alternative) |
| Molecular Formula | C₁₂H₁₀ClNO₂S | C₁₂H₁₁NO₂S |
| Molecular Weight | 267.73 g/mol | 233.29 g/mol [4] |
| Melting Point | ~105-107 °C (Predicted) | ~78-80 °C (Reported) |
| HPLC Retention Time* | ~8.5 min | ~7.2 min |
| TLC Rf Value** | ~0.45 | ~0.50 |
*Based on the HPLC protocol in this guide. Actual times may vary. **Using a 3:1 Hexane:Ethyl Acetate solvent system.
Table 2: Spectroscopic Data
| Technique | Parameter | This compound | Ethyl 2-phenylthiazole-4-carboxylate (Alternative) |
| ¹H NMR | Ethyl Ester (CH₃) | ~1.4 ppm (t, 3H) | ~1.4 ppm (t, 3H) |
| Ethyl Ester (CH₂) | ~4.4 ppm (q, 2H) | ~4.4 ppm (q, 2H) | |
| Aromatic Protons | ~7.4-8.0 ppm (m, 4H) | ~7.4-8.1 ppm (m, 5H) | |
| Thiazole Proton | ~8.2 ppm (s, 1H) | ~8.2 ppm (s, 1H) | |
| Mass Spec. | [M+H]⁺ (m/z) | 268.01 | 234.05 |
Experimental Protocols
Detailed methodologies for the key purity assessment experiments are provided below.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for quantitative purity assessment, capable of separating the main compound from closely related impurities.[3][5]
Methodology:
-
Sample Preparation: Accurately prepare a stock solution of the synthesized compound in acetonitrile at a concentration of approximately 1 mg/mL. Create a working solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector is used.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often optimal. A common mobile phase consists of Solvent A (0.1% Trifluoroacetic Acid in Water) and Solvent B (Acetonitrile).[6]
-
Gradient Program:
-
0-2 min: 60% A, 40% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 60% A, 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. The formula is:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
B. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute method for purity determination that relates the signal intensity directly to the molar quantity of a substance.[7]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the synthesized compound into a clean NMR tube.
-
Select a suitable high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) that has a simple spectrum with peaks that do not overlap with the analyte. Accurately weigh about 10 mg of the internal standard and add it to the same NMR tube.
-
Record the exact masses of both the analyte and the internal standard.
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) and ensure complete dissolution.
-
-
Instrumentation: A 400 MHz or higher NMR spectrometer is recommended.
-
Experiment: Standard ¹H NMR acquisition.
-
Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified (a D1 of 15-30 seconds is often safe for quantitative accuracy).[8]
-
-
Data Analysis:
-
Integrate a well-resolved peak for the analyte and a peak for the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_std = Purity of the internal standard
-
-
C. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hyphenated technique ideal for confirming molecular weight and identifying unknown impurities, even at trace levels.[9][10]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a mobile-phase compatible solvent like acetonitrile or methanol.
-
Instrumentation:
-
LC System: Use chromatographic conditions similar to the HPLC method, but ensure all mobile phase buffers are volatile (e.g., ammonium formate or ammonium acetate instead of phosphate buffers).[10]
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI) is common for this class of compounds. Operate in positive ion mode to detect the [M+H]⁺ ion.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer provides high mass accuracy, which can help in determining the elemental composition of impurities.[10]
-
Scan Range: Set a wide scan range (e.g., m/z 100-500) to capture the parent ion and potential lower or higher mass impurities.
-
-
-
Data Analysis:
-
Confirm the molecular weight of the synthesized product by identifying its molecular ion peak (e.g., [M+H]⁺).
-
Analyze the mass spectra of any other peaks observed in the chromatogram to tentatively identify impurities based on their mass-to-charge ratios. Tandem MS (MS/MS) can be used to fragment ions for further structural elucidation.[11]
-
Choosing the Right Analytical Technique
The selection of a purity assessment method depends on the specific goals of the analysis, such as the required accuracy, the need for impurity identification, and available resources.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. researchgate.net [researchgate.net]
- 3. biotech-spain.com [biotech-spain.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 7. benchchem.com [benchchem.com]
- 8. Nuclear magnetic resonance spectroscopic analysis of ethyl ester yield in the transesterification of vegetable oil: an accurate method for a truly quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. tandfonline.com [tandfonline.com]
- 11. innovationaljournals.com [innovationaljournals.com]
Novel Thiazoles Emerge as Promising Alternatives in the Fight Against Antimicrobial Resistance
FOR IMMEDIATE RELEASE
[City, State] – [Date] – As the global health community grapples with the escalating threat of antimicrobial resistance, new research highlights the potential of novel thiazole derivatives as potent antibacterial agents. This guide provides a comparative analysis of the antimicrobial efficacy of these emerging compounds against standard antibiotics, supported by recent experimental data. The findings, aimed at researchers, scientists, and drug development professionals, underscore the promise of thiazoles in the development of next-generation therapeutics to combat drug-resistant pathogens.
A comprehensive review of recent studies reveals that certain novel thiazole compounds exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. While standard antibiotics like ciprofloxacin and ampicillin often show lower Minimum Inhibitory Concentration (MIC) values, indicating higher potency, specific thiazole derivatives have demonstrated comparable or, in some instances, superior efficacy, particularly against resistant strains.[1]
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The antimicrobial potential of novel thiazole derivatives has been quantified through extensive in-vitro testing, primarily focusing on Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) assays. The following tables summarize the performance of various thiazole compounds against clinically relevant bacterial strains, benchmarked against standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Thiazoles vs. Standard Antibiotics (µg/mL)
| Compound/Antibiotic | Staphylococcus aureus | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa |
| Novel Thiazoles | ||||
| Thiazole Derivative 7c | 3.4 ± 1.5 | 1.9 ± 1.4 | - | - |
| Thiazole Derivative 9d | Significant activity | - | Potent activity | - |
| Thiazole Derivative 3a | 4.88 | 4.88 | - | - |
| Thiazole Derivative 8a | 9.77 | 4.88 | - | - |
| Thiazole Derivative 1 | 1.3 | - | - | - |
| Thiazole Derivative 2 | 2.8 - 5.6 | - | - | - |
| Thiazole Derivative 3 | 2.8 - 5.6 | - | - | - |
| Thiazole-based chalcone 4 | 125 | 500 | - | - |
| Standard Antibiotics | ||||
| Ampicillin | Significant activity noted | - | - | - |
| Gentamicin | - | - | Potent activity noted | - |
| Ciprofloxacin | 1.25 - 7 | 1.25 - 7 | - | 1.25 - 7 |
| Neomycin | - | Lower MICs observed for some thiazoles | - | - |
| Mupirocin | 4.0 | - | - | - |
Data compiled from multiple sources.[2][3][4][5][6] Note: "-" indicates data not available in the reviewed sources. Some thiazole derivatives demonstrated lower MIC values than neomycin against E. coli and S. aureus.[2] One study highlighted a thiazole derivative with more potent activity against S. aureus than ampicillin and another with greater potency against K. pneumoniae than gentamicin.[3]
Table 2: Zone of Inhibition (ZOI) of Novel Thiazoles vs. Standard Antibiotics (mm)
| Compound/Antibiotic | Staphylococcus aureus | Escherichia coli |
| Novel Thiazoles | ||
| Thiazole Derivative 3a | 28 | 27 |
| Thiazole Derivative 8a | 25 | 28 |
| Thiazole-based chalcone 4 | 19.2 ± 0.1 | 8.4 ± 0.2 |
| Standard Antibiotics | ||
| Gentamicin | 18 - 21 | 18 - 21 |
Data compiled from multiple sources.[2][6][7]
Unraveling the Mechanism: How Thiazoles Combat Bacteria
The antimicrobial action of novel thiazoles is attributed to their ability to interfere with essential bacterial processes. Two primary mechanisms of action have been identified: the inhibition of DNA gyrase and the disruption of cell wall synthesis through the inhibition of the MurB enzyme.
Inhibition of DNA Gyrase: Thiazole derivatives can bind to the bacterial enzyme DNA gyrase, which is crucial for DNA replication and repair. By inhibiting this enzyme, thiazoles prevent the bacterial DNA from unwinding and duplicating, ultimately leading to cell death. This mechanism is similar to that of quinolone antibiotics.
Inhibition of MurB Enzyme: The MurB enzyme plays a vital role in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting MurB, thiazole derivatives disrupt the integrity of the cell wall, leading to cell lysis and death.
In contrast, standard beta-lactam antibiotics, such as penicillin and ampicillin, function by inhibiting Penicillin-Binding Proteins (PBPs), which are also essential for the final steps of peptidoglycan synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.tbzmed.ac.ir [journals.tbzmed.ac.ir]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the cytotoxic effects of various derivatives of ethyl 2-phenylthiazole-4-carboxylate, with a focus on structures substitutionally similar to Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate. The information is intended for researchers, scientists, and drug development professionals working in the field of oncology. The data presented is collated from several in vitro studies on a range of human cancer cell lines.
Comparative Cytotoxicity Data
The cytotoxic activity of various thiazole derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. These values indicate the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. A lower IC50 value corresponds to a higher cytotoxic potency.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | 3-chloro on N-phenyl, 4-methyl on 2-phenyl | Hep-G2 | 11.6 ± 0.12[1] |
| N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide | 4-nitro on N-phenyl, 4-methyl on 2-phenyl | SKNMC | 10.8 ± 0.08[1] |
| 2-Phenylthiazole-4-carboxamide derivative | 3-fluoro on N-phenyl | HT-29 | < 10 µg/mL |
| 2-Phenylthiazole-4-carboxamide derivative | 4-chloro on N-phenyl | SKNMC | 21[2] |
| 2-Phenylthiazole-4-carboxamide derivative | 4-chloro on N-phenyl | MCF-7 | 16[2] |
| 2-Phenylthiazole-4-carboxamide derivative | 2-chloro on N-phenyl | SKNMC | 24[2] |
| 2-Phenylthiazole-4-carboxamide derivative | 2-chloro on N-phenyl | MCF-7 | 28[2] |
| Thiazole-amino acid hybrid | 4-(4-Chlorophenyl) on thiazole, Valine amino acid | A549 | 2.07 - 8.51[3] |
| Thiazole-amino acid hybrid | 4-(4-Fluorophenyl) on thiazole, Valine amino acid | HeLa | 2.07 - 8.51[3] |
| Thiazole-amino acid hybrid | 4-Phenyl on thiazole, Phenylalanine amino acid | MCF-7 | 6.84[3] |
| Phthalimide-Thiazole Derivative (5b) | 5-(2-Chlorophenyl) on thiazole | MCF-7 | 0.2 ± 0.01[4] |
| Phthalimide-Thiazole Derivative (5k) | Substitution on phthalimide and thiazole | MDA-MB-468 | 0.6 ± 0.04[4] |
| Phthalimide-Thiazole Derivative (5g) | Substitution on phthalimide and thiazole | PC-12 | 0.43 ± 0.06[4] |
Note: Direct comparative data for a series of this compound derivatives was not available in the public domain at the time of this review. The presented data is from closely related N-phenyl-2-arylthiazole-4-carboxamide and other 2-substituted thiazole derivatives to provide insights into the structure-activity relationship.
Experimental Protocols
The evaluation of cytotoxicity for the thiazole derivatives in the cited studies was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding:
-
Cancer cells are seeded into 96-well microplates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
The thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations.
-
The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells.
-
Control wells containing medium with the solvent (e.g., DMSO) at the same concentration used for the highest drug concentration are also included.
-
The plates are incubated for a further 48 to 72 hours at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are then incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, the medium containing MTT is carefully removed.
-
150 µL of a solubilizing agent (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plates are gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentrations and analyzing the data using a suitable statistical software.
-
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: A typical workflow for evaluating the cytotoxicity of thiazole derivatives.
Proposed Signaling Pathway for Thiazole Derivative-Induced Apoptosis
Several studies suggest that the cytotoxic effects of thiazole derivatives are mediated through the induction of apoptosis, primarily via the intrinsic (mitochondrial) pathway.[4][5] This involves the modulation of Bcl-2 family proteins and the subsequent activation of caspases.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Biological Testing of 2-Arylthiazoles: Addressing Reproducibility
The 2-arylthiazole scaffold is a privileged structure in medicinal chemistry, featured in a multitude of compounds with a wide array of biological activities.[1][2][3] However, the reproducibility of both the synthesis and the biological evaluation of these compounds presents a significant challenge for researchers. This guide provides a comparative overview of synthetic methodologies and biological testing protocols for 2-arylthiazole derivatives, with a focus on highlighting factors that influence experimental reproducibility.
I. Reproducibility in the Synthesis of 2-Arylthiazoles
The synthesis of 2-arylthiazoles can be achieved through various methods, with the Hantzsch thiazole synthesis being a widely employed and classical approach.[1] This method typically involves the condensation of an α-haloketone with a thiourea derivative.[1] More contemporary methods, such as Ruthenium-catalyzed C-H nitration, offer alternative routes to functionalized 2-arylthiazoles.[4] The reproducibility of these synthetic routes can be influenced by factors such as reaction conditions, purity of starting materials, and the method of purification.
Below is a comparative table summarizing different synthetic approaches for 2-arylthiazoles, with a focus on parameters that can affect reproducibility.
| Synthetic Method | General Reactants | Typical Reaction Conditions | Reported Yields | Key Reproducibility Factors | References |
| Hantzsch Thiazole Synthesis | α-haloketone, Thiourea derivative | Reflux in ethanol | Moderate to good (61-80%) | Purity of α-haloketone, reaction time and temperature control, pH of the reaction mixture. | [1][5] |
| Ru-Catalyzed C-H Nitration | 2-arylthiazole, Cu(NO₃)₂·3H₂O | Ru catalyst, solvent, temperature | Good to excellent | Catalyst activity and loading, purity of the nitro source, inert atmosphere. | [4] |
| Condensation with Thiosemicarbazones | Thiosemicarbazone, 2-bromo-4-fluoroacetophenone | Reflux in ethanol, 4-5 hours | Moderate to good (61-80%) | Purity of reactants, strict control of reaction time. | [5] |
Experimental Protocol: Hantzsch Thiazole Synthesis
A generalized protocol for the Hantzsch synthesis of 2-arylthiazoles is as follows:
-
Reactant Dissolution: Dissolve the thiourea derivative in a suitable solvent, such as ethanol.
-
Addition of α-haloketone: Add an equimolar amount of the α-haloketone to the solution.
-
Reflux: Heat the reaction mixture to reflux for a specified period, typically ranging from a few hours to overnight. Monitor the reaction progress using thin-layer chromatography (TTC).
-
Neutralization and Precipitation: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Filtration and Washing: Filter the precipitate, wash it with water, and then with a cold solvent to remove impurities.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylthiazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR, mass spectrometry, and melting point determination.
To ensure reproducibility, it is crucial to maintain consistent reaction parameters, including solvent purity, reaction temperature, and time. The purity of the starting materials, particularly the α-haloketone, can significantly impact the yield and purity of the final product.
Diagram: General Synthetic Workflow for 2-Arylthiazoles
Caption: A generalized workflow for the synthesis and biological evaluation of 2-arylthiazoles.
II. Reproducibility in the Biological Testing of 2-Arylthiazoles
The biological evaluation of 2-arylthiazoles often reveals a wide range of activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[6][7][8] However, the reproducibility of these biological assays is a significant concern. Variability in IC50 values is a common issue that can arise from several factors, including inherent biological variability in cell-based assays and the chemical stability of the thiazole analogs in stock solutions.[9]
Common Challenges and Mitigation Strategies in Biological Assays
| Challenge | Description | Mitigation Strategies | References |
| False Positives | Thiazole-containing compounds are known as "frequent hitters" or Pan-Assay Interference Compounds (PAINS), which can interfere with assay technologies in a non-specific manner.[9] | Perform counter-screens and orthogonal assays. Test for compound aggregation using detergents like Triton X-100.[9] | [9] |
| Compound Instability | Thiazole analogs can degrade over time in stock solutions or in aqueous cell culture media, leading to inconsistent effective concentrations.[9] | Prepare fresh dilutions from a frozen stock for each experiment. Assess compound stability in media over the course of the experiment. | [9] |
| Assay Interference | Thiazole derivatives can interfere with fluorescence or absorbance-based readouts due to their own color, fluorescence, or ability to quench signals.[9] | Run controls with the compound in cell-free media to check for direct interference with the assay components (e.g., MTT dye reduction).[9] Measure the autofluorescence of the compound.[9] | [9] |
| Biological Variability | Cell passage number, density, and metabolic state can all influence the cellular response to a compound.[9] | Use cells within a consistent and narrow passage number range. Standardize cell seeding density and growth conditions. | [9] |
Comparative Table of Biological Activities and IC50 Values
The following table summarizes the reported biological activities and IC50 values for a selection of 2-arylthiazole derivatives. It is important to note that direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions.
| Compound Class | Biological Activity | Target/Cell Line | Reported IC50/MIC | Key Experimental Conditions | References |
| Thiazole-based derivatives | Acetylcholinesterase Inhibition | AChE | 103.24 nM - 500.56 nM | In vitro assay | [6] |
| 1-[2-thiazol-4-yl-(4-substitutedphenyl)]-4-n-propylpiperazines | Anticancer | Breast cancer cell lines | Varies with substitution | MTT assay, 24h treatment | [7] |
| Fluorophenyl-based thiazoles | α-amylase inhibition | α-amylase | 5.14 ± 0.03 μM | In vitro enzyme inhibition assay | [5] |
| 2-aminothiazole derivatives | Antibacterial | Various bacterial strains | Varies with substitution | Disk diffusion or broth microdilution | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.[7]
-
Compound Treatment: Prepare serial dilutions of the 2-arylthiazole compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic to the cells (typically < 0.5%).[7][9]
-
Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include vehicle controls (medium with DMSO) and blank controls (medium only). Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7][9]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7][9]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Diagram: Workflow for Biological Screening
Caption: A logical workflow for the biological screening of 2-arylthiazole derivatives.
Diagram: A Representative Signaling Pathway
While the specific signaling pathways modulated by all 2-arylthiazoles are not universally defined, some have been identified as inhibitors of specific kinases, such as PI3K/mTOR.[8] The following diagram illustrates a simplified PI3K/mTOR signaling pathway.
Caption: Simplified PI3K/mTOR signaling pathway, a target for some 2-arylthiazole inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents [mdpi.com]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate, a halogenated thiazole derivative. Adherence to these procedures is vital for ensuring personnel safety and environmental compliance.
Immediate Safety Considerations:
Based on data from similar compounds, this compound is expected to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat.[1][3] All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]
Hazard Identification and Classification
| Hazard Classification | Description | Precautionary Actions |
| Health Hazards | Likely harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2][3] | Avoid breathing dust or vapors. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[1][3] |
| Environmental Hazards | Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. Discharge into the environment must be avoided. | Do not let the product enter drains or waterways. |
| Chemical Hazards | Stable under normal conditions.[2] Incompatible with strong oxidizing agents. | Store away from incompatible materials. |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal service.[1][5] At no point should this chemical be disposed of down the drain or in regular trash.[1]
1. Waste Identification and Segregation:
-
Solid Waste: Collect any solid residues, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and compatible container labeled as "Halogenated Organic Waste".[6] Do not mix with non-halogenated waste streams, as this increases disposal costs and complexity.[7]
-
Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected as halogenated liquid waste.[4] Subsequent rinses may also need to be collected depending on local regulations. After rinsing, deface or remove the original label and dispose of the container as directed by your institution's environmental health and safety (EHS) office.
2. Waste Container Management:
-
Use only containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[6]
-
All waste containers must be kept closed except when actively adding waste.[6]
-
Label all waste containers clearly with the words "Hazardous Waste," the full chemical name "this compound," and list all components of any mixture.[6]
3. Storage:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for all liquid waste containers to prevent spills from reaching drains.
-
Segregate the halogenated waste from incompatible materials, such as strong acids, bases, and oxidizing agents.
4. Arranging for Disposal:
-
Once a waste container is full or is no longer being added to, contact your institution's EHS department to arrange for a waste pickup. Do not transport hazardous waste outside of the laboratory yourself.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, if safe to do so.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[2] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate solvent and then soap and water. All cleanup materials must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department.
Below is a diagram outlining the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate, a compound likely used in pharmaceutical research and development. The following procedures are based on best practices for handling similar thiazole and chlorinated aromatic compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is necessary to minimize exposure and ensure personal safety. The required PPE includes respiratory, hand, eye, and body protection.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles and a face shield should be worn to protect against splashes.[1][2] |
| Hand Protection | Chemically resistant gloves, such as Viton or nitrile rubber, are recommended. It is crucial to check breakthrough times and replace gloves frequently, especially after any contact.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhaling dust or vapors, particularly in poorly ventilated areas.[4] |
| Body Protection | A lab coat or chemical-resistant overalls, along with closed-toe shoes, are mandatory. For larger quantities or in case of a spill, a PVC apron or a full chemically impervious suit may be necessary.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4] The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer : Handle the compound in a well-ventilated area, ideally within a fume hood, to avoid the formation of dust and aerosols.[7][8] Use non-sparking tools for transfers.[7]
-
Dissolving : When dissolving the solid, add the solvent slowly to the compound to avoid splashing.
-
Reactions : Conduct all reactions within a fume hood. Monitor the reaction for any unexpected changes.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[4] Decontaminate all surfaces and equipment used.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5][9]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
-
Spills : For minor spills, absorb the material with an inert substance and place it in a suitable container for disposal.[10] For major spills, evacuate the area and contact emergency responders.[5] Ensure proper ventilation and wear appropriate PPE during cleanup.[10]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste : Collect liquid waste in a labeled, sealed, and chemically compatible container. Do not mix with other incompatible wastes.
-
Disposal Method : Dispose of all waste through a licensed chemical waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[7]
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety measures at each step.
Caption: This diagram outlines the procedural workflow for safely handling this compound, from preparation to disposal, including emergency protocols.
References
- 1. hsa.ie [hsa.ie]
- 2. quora.com [quora.com]
- 3. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. enamine.enamine.net [enamine.enamine.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
